molecular formula C4H7ClF3N B3111086 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1820569-86-5

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3111086
CAS No.: 1820569-86-5
M. Wt: 161.55
InChI Key: SOHXDJVKUXKZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C4H7ClF3N and its molecular weight is 161.55. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHXDJVKUXKZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride chemical structure

[1]

Executive Summary

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (2-TFM-CPA HCl) represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere for ethyl, isopropyl, and cyclopropyl amines.[1]

The incorporation of the trifluoromethyl (


1

Structural Analysis & Physicochemical Properties[1][2][3][4]

Stereochemical Configuration

The molecule possesses two chiral centers at C1 and C2. While four stereoisomers are theoretically possible, the trans-isomer is generally the thermodynamic product and the primary scaffold of interest in drug design due to its vector alignment.

  • Trans-Isomer: The amine and

    
     groups are on opposite faces of the ring. This minimizes steric repulsion and is often the target for mimicking extended alkyl chains.
    
  • Cis-Isomer: The groups share the same face.[2] While higher in energy, this isomer allows for unique intramolecular hydrogen bonding interactions (F[1]···H-N) that can influence receptor binding.

The Fluorine Effect: Electronic Modulation

The most critical property of 2-TFM-CPA is the electron-withdrawing nature of the


PropertyCyclopropylamine2-(Trifluoromethyl)cyclopropan-1-amineImpact
Basicity (

)
~9.1~6.0 – 6.5 (Est.)Reduced basicity decreases cationization at physiological pH, improving passive membrane permeability.[1]
Lipophilicity (LogP) 0.14~1.2 The

group increases lipophilicity, aiding CNS penetration.[1]
C-H Bond Strength StandardEnhanced The

group deactivates the ring toward oxidative metabolism (P450).
Structural Visualization (DOT)

The following diagram illustrates the stereochemical relationships and electronic vectors.

structure_propertiesCPACyclopropylamine(pKa ~9.1)TFM_CPA2-TFM-CPA(pKa ~6.0-6.5)CPA->TFM_CPA+ CF3 GroupEffectElectronic Pull (-I Effect)Reduces N-Lone Pair AvailabilityTFM_CPA->EffectUtilityReduced hERG LiabilityImproved PermeabilityEffect->Utility

Figure 1: Impact of trifluoromethyl substitution on cyclopropylamine physicochemical properties.

Synthetic Pathways[1][2][6][7][8]

Synthesis of 2-TFM-CPA is non-trivial due to the strain of the cyclopropane ring and the handling of fluorinated precursors. Two primary routes dominate the literature.

Route A: Transition-Metal Catalyzed Cyclopropanation

This route utilizes trifluorodiazoethane (

  • Catalyst: Rhodium(II) carboxylates (e.g.,

    
    ) or Ruthenium complexes.
    
  • Pros: High diastereoselectivity (Trans > Cis) and enantioselectivity (if chiral ligands are used).

  • Cons: Requires handling potentially explosive diazo compounds; specialized equipment often needed.[1]

Route B: Curtius Rearrangement (Scalable Protocol)

For laboratory-scale synthesis (gram to multigram), the Curtius rearrangement of 2-(trifluoromethyl)cyclopropanecarboxylic acid is the standard for safety and reliability. This acid is commercially available or easily synthesized via cyclopropanation of trifluoropropene with ethyl diazoacetate.

Detailed Protocol: Curtius Rearrangement

Objective: Conversion of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid to 2-TFM-CPA Hydrochloride.

Reagents:

  • trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • tert-Butanol (

    
    -BuOH) (Solvent/Reactant)
    
  • 4M HCl in Dioxane[1]

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve the carboxylic acid (10 mmol) in anhydrous toluene or THF under

      
       atmosphere.
      
    • Add

      
       (12 mmol) and stir at 0°C for 15 minutes.
      
    • Add DPPA (11 mmol) dropwise.

    • Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement to Isocyanate:

    • Heat the reaction mixture to 80-90°C. Evolution of

      
       gas will be observed.
      
    • Maintain temperature for 1-2 hours until gas evolution ceases, indicating full conversion to the isocyanate intermediate.

  • Carbamate Trapping (Boc-Protection):

    • Add excess tert-butanol (or use as co-solvent initially).

    • Reflux for 4-12 hours to form the tert-butyl (2-(trifluoromethyl)cyclopropyl)carbamate.

    • Cool to RT, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc).

  • Deprotection to HCl Salt:

    • Dissolve the purified Boc-carbamate in minimal dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-4 hours. A white precipitate (the product) often forms.

    • Isolation: Concentrate the solvent or filter the precipitate. Wash with diethyl ether to remove organic impurities.

    • Drying: Dry under high vacuum to yield 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride as a white, hygroscopic solid.

Synthetic Workflow Visualization

synthesis_workflowStartStart: 2-(CF3)cyclopropane-COOHStep11. DPPA, Et3N (Acyl Azide Formation)Start->Step1Step22. Heat 80°C (-N2) -> IsocyanateStep1->Step2Curtius RearrangementStep33. t-BuOH Reflux -> Boc-Protected AmineStep2->Step3TrappingStep44. HCl/Dioxane -> DeprotectionStep3->Step4AcidolysisEndFinal: 2-TFM-CPA HCl SaltStep4->End

Figure 2: Step-by-step synthetic workflow via Curtius Rearrangement.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The cyclopropane ring is often used to replace an ethyl or isopropyl group to restrict conformation. However, simple cyclopropylamines are susceptible to oxidation (ring opening) by Cytochrome P450 enzymes.[1]

  • Mechanism: The

    
     group deactivates the C-H bonds on the ring, blocking the formation of the cyclopropyl radical cation intermediate required for ring-opening metabolism.
    
Case Study: LSD1 Inhibitors

Lysine Specific Demethylase 1 (LSD1) inhibitors often feature a cyclopropylamine core (based on the tranylcypromine scaffold).[3]

  • Problem: Tranylcypromine has low selectivity and high MAO (Monoamine Oxidase) inhibition side effects.

  • Solution: Substitution with 2-TFM-CPA analogs modifies the electronic profile, often retaining LSD1 potency while reducing MAO affinity due to the altered pKa and steric bulk of the

    
     group.
    

Handling and Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Fluorine NMR: Always verify purity using

    
     NMR. The 
    
    
    signal typically appears around -65 to -70 ppm (relative to
    
    
    ).
  • Safety: While the final salt is stable, the in situ isocyanate intermediate in the synthesis is a sensitizer. Perform all steps in a fume hood. If using Route A (diazo compounds), blast shields are mandatory.[1]

References

  • Mykhailiuk, P. K. (2018).[1][4] Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews.

  • Purser, S., et al. (2008).[1] Fluorine in Medicinal Chemistry. Chemical Society Reviews.

  • Denton, J. R., & Davies, H. M. L. (2007).[1][5] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.

  • Shioiri, T., et al. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2024). 1-(Trifluoromethyl)cyclopropanamine.[6] National Library of Medicine.[6]

Discovery and history of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemical logic, and process synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride , a high-value pharmacophore used in modern medicinal chemistry.

Executive Summary

2-(Trifluoromethyl)cyclopropan-1-amine (TFCA) is a "privileged scaffold" in drug discovery, prized for its ability to modulate metabolic stability and potency. It functions as a conformationally restricted bioisostere of ethyl or isopropyl amines, while the trifluoromethyl (CF₃) group dramatically alters the electronic landscape of the molecule—lowering the pKa of the amine and increasing lipophilicity without significant steric penalty.

This guide focuses on the (1S, 2S)-trans isomer, the primary bioactive form utilized in high-profile medicinal chemistry campaigns at Merck & Co. (Merck Frosst) during the development of Cathepsin K inhibitors and Cannabinoid-1 (CB1) receptor modulators.

Key Chemical Characteristics
PropertyDescription
CAS No. 112734-22-2 (Racemic HCl) / 1249310-88-2 ((1S,2S) HCl)
Formula C₄H₆F₃N[1][2][3][4][5] · HCl
Molecular Weight 161.55 g/mol
Stereochemistry trans-(1S, 2S) is the preferred pharmacophore.
Key Role Bioisostere for ethyl/isopropyl groups; conformational lock.

Structural Rationale & Pharmacophore Logic

The utility of TFCA lies in its unique combination of steric rigidity and electronic modulation .

The "Fluorine Effect"

The CF₃ group is highly electronegative. When attached to the cyclopropane ring, it pulls electron density away from the amine (via induction through the ring).

  • pKa Modulation: Standard cyclopropylamine has a pKa ~9.0. The CF₃ group lowers this to ~6.5–7.5. This reduction often improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH (7.4), facilitating membrane permeability.

  • Metabolic Blocking: The CF₃ group blocks metabolic oxidation (P450 metabolism) at what would otherwise be a labile alkyl position.

Conformational Restriction

Unlike a flexible ethyl chain, the cyclopropane ring "locks" the amine and the hydrophobic tail (CF₃) into a specific vector. This reduces the entropy penalty upon binding to a protein target, potentially increasing potency.

Pharmacophore Bioisostere Bioisosteric Replacement TFCA 2-(CF3)cyclopropan-1-amine (Rigid, Metabolically Stable) Bioisostere->TFCA EthylAmine Ethyl/Isopropyl Amine (Flexible, Metabolically Labile) EthylAmine->Bioisostere Optimization Effect Result: 1. Lower pKa (Permeability) 2. Conformational Lock (Potency) 3. Blocked Metabolism (Half-life) TFCA->Effect Leads to

Figure 1: Pharmacophore evolution from flexible alkyl amines to the rigid TFCA scaffold.

Historical Context: The Merck Connection

The industrial-scale synthesis of this molecule was pioneered by Merck Frosst Canada in the late 2000s. While often associated with the era of Taranabant (a CB1 inverse agonist) and Odanacatib (a Cathepsin K inhibitor), TFCA was specifically developed as a critical intermediate for next-generation Cathepsin K inhibitors designed to treat osteoporosis.

Early discovery routes relied on separating diastereomers via chromatography, which was untenable for kilogram-scale production. The Process Chemistry team at Merck, led by Yong-Li Zhong and Yu-Jui Xu , developed a scalable, enzymatic resolution route that is now the industry standard.

Technical Protocol: Asymmetric Synthesis

The following protocol is based on the authoritative method published in Organic Process Research & Development (Xu et al., 2011). It prioritizes safety (managing diazo compounds and azides) and enantiopurity.

Synthetic Pathway Overview
  • Cyclopropanation: Rhodium-catalyzed addition of ethyl diazoacetate to 3,3,3-trifluoropropene.

  • Enzymatic Resolution: Use of Candida antarctica Lipase B (Novozym 435) to selectively hydrolyze the undesired enantiomer.

  • Curtius Rearrangement: Conversion of the chiral acid to the amine via an acyl azide intermediate.

  • Salt Formation: Stabilization as the hydrochloride salt.

Synthesis Start 3,3,3-Trifluoropropene (Gas/Liquid) RacemicEster trans-Ethyl 2-(trifluoromethyl) cyclopropanecarboxylate (Racemic) Start->RacemicEster Cyclopropanation Diazo Ethyl Diazoacetate + Rh2(OAc)4 Diazo->RacemicEster Enzymatic Enzymatic Resolution (Novozym 435, pH 7) RacemicEster->Enzymatic ChiralEster (1S,2S)-Ester (Unreacted) Enzymatic->ChiralEster Desired Enantiomer remains as Ester Hydrolysis LiOH Hydrolysis ChiralEster->Hydrolysis ChiralAcid (1S,2S)-Acid Hydrolysis->ChiralAcid Curtius Curtius Rearrangement (DPPA or Mixed Anhydride/NaN3) ChiralAcid->Curtius Final (1S,2S)-2-(Trifluoromethyl) cyclopropan-1-amine HCl Curtius->Final HCl/Dioxane

Figure 2: The Merck Process Route for (1S,2S)-TFCA production.

Step-by-Step Methodology
Step 1: Rhodium-Catalyzed Cyclopropanation
  • Reagents: 3,3,3-Trifluoropropene (TFP), Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ (Cat).

  • Protocol:

    • Charge a pressure reactor with TFP (excess) and Rh₂(OAc)₄ (0.1 mol%).

    • Slowly add EDA over 10–12 hours to minimize dimerization of EDA (fumarate/maleate formation).

    • Maintain temperature at 25°C.

    • Safety Note: TFP is a gas at room temperature (bp -18°C to +2°C depending on pressure). This reaction requires a sealed autoclave or cryogenic condenser. EDA is potentially explosive; handle in solution.

  • Outcome: A mixture of cis and trans ethyl 2-(trifluoromethyl)cyclopropanecarboxylate. The trans isomer is thermodynamically favored (typically 3:1 to 4:1 ratio).

Step 2: Enzymatic Resolution (The "Merck Key")
  • Rationale: Separation of cis/trans is possible via distillation, but separating the (1S,2S) from (1R,2R) requires resolution.

  • Protocol:

    • Suspend the racemic trans-ester in phosphate buffer (pH 7.0).

    • Add Novozym 435 (immobilized lipase).

    • Stir at 25°C. The enzyme selectively hydrolyzes the undesired (1R,2R)-ester into the acid.

    • The desired (1S,2S)-ester remains unreacted.

    • Extract the mixture with heptane. The desired ester partitions into the organic phase; the undesired acid remains in the aqueous buffer.

  • Yield/Purity: >99% ee (enantiomeric excess) of the (1S,2S)-ester.

Step 3: Hydrolysis and Curtius Rearrangement
  • Protocol:

    • Hydrolyze the resolved (1S,2S)-ester using LiOH in THF/Water to yield (1S,2S)-2-(trifluoromethyl)cyclopropanecarboxylic acid.

    • Curtius Setup: Activate the acid with Ethyl Chloroformate/Triethylamine to form the mixed anhydride.

    • Add Sodium Azide (NaN₃) (aqueous solution) at 0°C to form the acyl azide. Warning: Do not concentrate acyl azides to dryness (explosion hazard).

    • Heat the acyl azide in Toluene (70–80°C) to induce rearrangement to the Isocyanate.

    • Hydrolyze the isocyanate with HCl (aq) or treat with tert-butanol to get the Boc-protected amine, followed by HCl deprotection.

Step 4: Salt Formation
  • Protocol: Treat the free amine with 4M HCl in Dioxane or gaseous HCl in ether.

  • Product: White crystalline solid. Highly hygroscopic. Store under Argon.

Physical Properties & Characterization

ParameterValueNote
Appearance White to off-white solidHygroscopic
Melting Point 145–150 °CDecomposes >180°C
¹⁹F NMR δ -68.5 ppm (approx)Doublet (coupling to H2)
¹H NMR (D₂O) Cyclopropyl protons: 0.9–1.5 ppmComplex multiplets due to rigidity
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane)
Stability Stable at RTAvoid strong bases (free amine is volatile)

References

  • Xu, Y., et al. (2011). "Development of a Practical Enantioselective Synthesis of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine." Organic Process Research & Development, 15(4), 855–862.

    • Core Reference: Defines the enzymatic resolution and scalable safety protocols.
  • Gauthier, J. Y., et al. (2008). "The discovery of Odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

    • Context: Establishes the medicinal chemistry program at Merck that utilized fluorin
  • Fulp, A. B., et al. (2010). "Structural insights into the unique pharmacological properties of the cathepsin K inhibitor Odanacatib." Journal of Medicinal Chemistry.
  • Charette, A. B., et al. (2010). "Continuous flow synthesis of 2-substituted cyclopropanecarboxylates." Journal of Flow Chemistry.

Sources

Unraveling the Enigma: Mechanistic Action Hypotheses for 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of a strained cyclopropane ring, an amine functionality, and an electron-withdrawing trifluoromethyl group positions 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride as a molecule of significant interest in contemporary drug discovery. While specific biological data on this compound remains nascent, its structural motifs are hallmarks of potent modulators of critical enzymatic pathways. This technical guide synthesizes established knowledge surrounding its core components to propose primary and secondary mechanistic hypotheses. We delve into the rationale behind these hypotheses, grounded in the established pharmacology of cyclopropylamines and trifluoromethylated compounds. Furthermore, we provide detailed, self-validating experimental protocols to rigorously test these hypotheses, offering a strategic roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this intriguing molecule.

Introduction: Deconstructing the Molecular Architecture

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a small molecule characterized by two key pharmacophoric features: the cyclopropylamine scaffold and the trifluoromethyl (CF3) group. The inherent strain of the three-membered ring in cyclopropylamines confers unique electronic properties that are exploited in mechanism-based inhibition of certain enzymes.[1][2] The trifluoromethyl group, a common substituent in modern pharmaceuticals, is known to enhance metabolic stability, binding affinity, and cellular permeability.[3] The hydrochloride salt form is utilized to improve solubility and stability.

The primary focus of this guide is to propose and substantiate plausible mechanisms of action for this compound, drawing parallels from structurally related and well-characterized molecules. Our central hypothesis is that 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride functions as an inhibitor of flavin-dependent amine oxidases, with monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1) as the most probable targets.

Primary Mechanistic Hypothesis: Inhibition of Flavin-Dependent Amine Oxidases

The cyclopropylamine moiety is a well-established pharmacophore in the design of irreversible inhibitors for flavin-dependent enzymes like MAOs and LSD1.[4][5] The prototypical example is tranylcypromine, a clinically used antidepressant that inhibits MAO.[1][6]

Proposed Mechanism of Irreversible Inhibition

We hypothesize that 2-(Trifluoromethyl)cyclopropan-1-amine acts as a mechanism-based inhibitor, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor.

The proposed sequence of events is as follows:

  • Initial Binding: The protonated amine of the compound forms an initial, reversible interaction within the enzyme's active site.

  • Oxidation: The flavin cofactor oxidizes the amine to an iminium ion.

  • Ring Opening and Covalent Adduct Formation: The highly strained cyclopropyl ring of the iminium ion intermediate undergoes nucleophilic attack, leading to ring opening and the formation of a stable, covalent bond with the FAD cofactor. This covalent modification irreversibly inactivates the enzyme.

G cluster_0 Enzyme Active Site Inhibitor 2-(CF3)cyclopropan-1-amine Enzyme_FAD Enzyme-FAD Complex Inhibitor->Enzyme_FAD Reversible Binding Iminium_Ion Cyclopropyl Iminium Ion (Reactive Intermediate) Enzyme_FAD->Iminium_Ion Oxidation by FAD Covalent_Adduct Covalently Modified Enzyme-FAD Adduct Iminium_Ion->Covalent_Adduct Nucleophilic Attack & Ring Opening Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Irreversible Inactivation

Caption: Proposed mechanism of irreversible inhibition.

Potential Targets: MAO-A, MAO-B, and LSD1
  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[7] Inhibition of MAOs is a validated strategy for treating depression and Parkinson's disease.[8] Given the structural similarity to known MAO inhibitors, it is highly probable that 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride exhibits activity against one or both MAO isoforms.

  • Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a promising target in oncology.[9][10] Several cyclopropylamine-containing molecules have been developed as potent LSD1 inhibitors.[11][12][13] The trifluoromethyl group could potentially enhance selectivity and potency for LSD1.

Secondary Mechanistic Hypotheses

While inhibition of flavin-dependent amine oxidases represents the most probable mechanism, other potential biological activities should be considered.

Modulation of Neurotransmitter Transporters

The trifluoromethylphenyl moiety is present in several drugs that target neurotransmitter transporters. For instance, fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethylphenoxy group.[3] It is plausible that 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride could interact with serotonin, norepinephrine, or dopamine transporters, thereby modulating neurotransmitter levels in the synapse.

Interaction with G-Protein Coupled Receptors (GPCRs)

The rigid conformation of the cyclopropane ring can be advantageous for fitting into specific receptor binding pockets. Derivatives of 2-phenylcyclopropylmethylamine have been shown to act as agonists for serotonin 2C (5-HT2C) receptors.[14] Therefore, screening against a panel of GPCRs, particularly those involved in neurotransmission, is warranted.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: Primary Target Validation (Enzyme Inhibition Assays)

Objective: To determine if 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride inhibits MAO-A, MAO-B, and LSD1, and to characterize the nature of this inhibition.

Experimental Workflow:

G Start Start: Compound Synthesis & Characterization IC50_MAO MAO-A & MAO-B IC50 Determination Start->IC50_MAO IC50_LSD1 LSD1 IC50 Determination Start->IC50_LSD1 Time_Dep_Inhibition Time-Dependent Inhibition Studies IC50_MAO->Time_Dep_Inhibition IC50_LSD1->Time_Dep_Inhibition Dialysis_Assay Dialysis Assay for Irreversibility Time_Dep_Inhibition->Dialysis_Assay Mass_Spec Mass Spectrometry of Enzyme-Inhibitor Adduct Dialysis_Assay->Mass_Spec End End: Characterize Inhibition Mass_Spec->End

Caption: Workflow for enzyme inhibition characterization.

Step-by-Step Methodologies:

  • IC50 Determination:

    • Principle: To determine the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Protocol (MAO):

      • Prepare serial dilutions of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride.

      • Incubate recombinant human MAO-A or MAO-B with the inhibitor for a fixed time (e.g., 30 minutes).

      • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red).

      • Measure the rate of product formation (e.g., fluorescence) over time.

      • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Protocol (LSD1):

      • Follow a similar procedure using recombinant human LSD1 and a specific substrate (e.g., a mono- or di-methylated histone H3 peptide).

      • Detect the demethylated product using a suitable method, such as a coupled enzyme assay or mass spectrometry.

  • Time-Dependent Inhibition Studies:

    • Principle: To assess if the potency of inhibition increases with pre-incubation time, which is a characteristic of irreversible inhibitors.

    • Protocol:

      • Select a fixed concentration of the inhibitor (e.g., close to the IC50).

      • Pre-incubate the enzyme with the inhibitor for varying time points (e.g., 0, 15, 30, 60 minutes).

      • Initiate the reaction and measure the residual enzyme activity.

      • Plot the residual activity against the pre-incubation time. A time-dependent decrease in activity suggests irreversible inhibition.

  • Dialysis Assay for Irreversibility:

    • Principle: To determine if the inhibitory effect can be reversed by removing the unbound inhibitor.

    • Protocol:

      • Incubate the enzyme with a high concentration of the inhibitor to achieve significant inhibition.

      • Dialyze the enzyme-inhibitor complex against a large volume of buffer to remove any unbound inhibitor.

      • Measure the enzyme activity of the dialyzed sample. If the activity is not restored, the inhibition is considered irreversible.

Data Presentation:

ParameterMAO-AMAO-BLSD1
IC50 (nM)
Time-Dependent Inhibition Yes/NoYes/NoYes/No
Irreversible Inhibition (Dialysis) Yes/NoYes/NoYes/No
Tier 2: Secondary Target and Cellular Activity Profiling

Objective: To investigate the secondary mechanistic hypotheses and to assess the compound's activity in a cellular context.

Experimental Protocols:

  • Neurotransmitter Transporter Binding Assays:

    • Principle: To measure the affinity of the compound for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

    • Method: Radioligand binding assays using cell membranes expressing the respective transporters and specific radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • GPCR Screening:

    • Principle: To broadly screen for off-target effects at a panel of GPCRs.

    • Method: Utilize a commercially available GPCR profiling service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter).

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: To confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

    • Method: Treat cells with the compound, heat the cell lysate to various temperatures, separate soluble and aggregated proteins, and detect the amount of soluble target protein (MAO or LSD1) by Western blotting.

  • Histone Methylation Analysis (for LSD1):

    • Principle: To measure the downstream effect of LSD1 inhibition on histone methylation levels in cells.

    • Method: Treat cancer cell lines (e.g., acute myeloid leukemia cell lines) with the compound, extract histones, and analyze the levels of specific histone methylation marks (e.g., H3K4me1/2, H3K9me1/2) by Western blotting or mass spectrometry.

Conclusion and Future Directions

The structural features of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride strongly suggest a mechanism of action centered on the irreversible inhibition of flavin-dependent amine oxidases, with MAO-A, MAO-B, and LSD1 as the most likely targets. The proposed experimental workflow provides a robust and logical framework for systematically testing these hypotheses.

Should the primary hypothesis be confirmed, further studies should focus on determining the selectivity profile, in vivo efficacy in relevant animal models (e.g., models of depression, Parkinson's disease, or cancer), and pharmacokinetic and toxicological properties. Elucidating the precise mechanism of action of this compound will be a critical step in unlocking its potential therapeutic value.

References

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • National Center for Biotechnology Information. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Figshare. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Retrieved from [Link]

  • Pharmacompass. (n.d.). (1R,2S)-2-(3,4-DIFLUOROPHENYL)CYCLOPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A scaffold hopping approach to identify novel monoamine oxidase B inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Cyclopropanamine Compounds and Use Thereof. PubMed Central. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(Trifluoromethyl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CAS (Free Base): 1156491-10-9 (Generic reference for the scaffold) Role: Bioisostere for ethyl/isopropyl groups; conformational constraint module in peptidomimetics.[1]

This guide details the spectroscopic validation of 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride , a high-value fluorinated building block.[1] In medicinal chemistry, the trifluoromethyl (


) group on a cyclopropane ring introduces significant lipophilicity and metabolic stability while imposing rigid stereochemical vectors.[1]

The analysis below focuses on the trans-isomer , which is the thermodynamically favored and most commonly utilized diastereomer in drug discovery.[1] The hydrochloride salt form is critical for stability, as the free amine is volatile and prone to degradation.[1]

Part 1: Structural & Stereochemical Considerations[1]

Before interpreting spectra, one must understand the stereochemical environment.[1] The cyclopropane ring holds the amine and


 groups in a fixed orientation.[1]
  • Trans-Isomer: The

    
     and 
    
    
    
    groups are on opposite faces of the ring.[1] This minimizes steric repulsion between the bulky
    
    
    (approx.[1] size of an isopropyl group) and the ammonium group.[2]
  • Cis-Isomer: Groups are on the same face.[1] This isomer typically displays distinct coupling constants (

    
    -values) in proton NMR due to the Karplus relationship in the rigid ring system.[1]
    
Analytical Workflow

The following diagram outlines the decision tree for validating the synthesis and purity of this compound.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility H1NMR 1H NMR (Confirm Structure) Solubility->H1NMR Dissolved Note1 DMSO-d6 preferred for HCl salts to see exchangeable NH3+ Solubility->Note1 F19NMR 19F NMR (Purity & Isomer Ratio) H1NMR->F19NMR Structure Valid MS LC-MS (ESI+) (Confirm Mass) F19NMR->MS Purity >95% Note2 19F is the 'Truth' channel: Single peak = pure isomer F19NMR->Note2 IR FT-IR (Confirm Salt Formation) MS->IR Mass Correct

Figure 1: Analytical Triage Workflow for Fluorinated Amine Salts.

Part 2: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the mandatory solvent.[1] Chloroform (

) often fails to solubilize the hydrochloride salt completely and promotes rapid exchange of the ammonium protons, causing them to disappear.
A.

H NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by the high-field cyclopropane protons and the broad ammonium signal.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment / Notes

8.50 – 8.80Broad s3HAmmonium protons.[1] Broad due to quadrupole relaxation of

N and chemical exchange.[1]
H-1 2.65 – 2.75Multiplet1H

-proton to amine.[1] Deshielded by nitrogen.[1][3]
H-2 2.10 – 2.25Multiplet1H

-proton to

.[1] Complex splitting due to vicinal H-F coupling (

).[1]
H-3a 1.25 – 1.35Multiplet1HRing methylene (cis to

in trans-isomer).[1]
H-3b 1.10 – 1.20Multiplet1HRing methylene (trans to

in trans-isomer).[1]

Expert Insight (Coupling Logic): The signal at H-2 is the most diagnostic proton resonance.[1] It does not appear as a simple quartet.[1][4] It couples to the three fluorine atoms (


), the geminal proton H-1 (

), and the methylene protons.[1] This results in a "multiplet of quartets" appearance.
B.

F NMR (376 MHz, DMSO-

)

Fluorine NMR is the primary tool for purity assessment because it lacks background noise from solvents or hydrocarbon impurities.[1]

  • Shift:

    
     -68.5 ppm (Doublet, 
    
    
    
    ).[1]
  • Interpretation:

    • Single Peak: Indicates a pure diastereomer (likely trans).[1]

    • Secondary Peak (~ -62 ppm): If observed, this indicates contamination with the cis-isomer.[1] The cis-isomer typically appears downfield (less negative) relative to the trans-isomer in cyclopropane systems due to the "through-space" electronic compression of the

      
       and amine groups.[1]
      
C.

C NMR (100 MHz, DMSO-

)

Carbon NMR confirms the skeleton and the presence of the


 group via C-F coupling.[1]
  • 
     Carbon: 
    
    
    
    126.0 ppm (Quartet,
    
    
    ).[1]
  • C-2 (CH-

    
    ): 
    
    
    
    22.5 ppm (Quartet,
    
    
    ).[1]
  • C-1 (CH-

    
    ): 
    
    
    
    26.8 ppm (Singlet or broad).[1]
  • C-3 (

    
    ): 
    
    
    
    7.5 ppm (Singlet).[1]
Mass Spectrometry (MS)

Method: LC-MS (Electrospray Ionization - ESI) Mode: Positive Ion Mode (+ve)[1]

The hydrochloride salt dissociates in the LC mobile phase.[1] You are detecting the protonated free base


.[1]
  • Molecular Formula (Free Base):

    
    [1]
    
  • Exact Mass: 125.05

  • Observed Parent Ion:

    
    [1]
    

Fragmentation Pathway (CID): Unlike simple alkyl amines, the trifluoromethyl cyclopropane ring has a specific fragmentation signature.

  • Loss of Ammonia:

    
     (Loss of 
    
    
    
    , -17 Da).[1] This generates the 2-(trifluoromethyl)cyclopropyl cation.[1]
  • Ring Opening/HF Loss: The cyclopropyl cation is highly energetic and often undergoes ring opening followed by loss of HF (

    
    ) to form fluorinated allylic cations.[1]
    

Fragmentation Parent Parent Ion [M+H]+ = 126.1 Frag1 Deamination [M-NH3]+ = 109.1 Parent->Frag1 - NH3 (17) Frag2 HF Elimination [M-NH3-HF]+ = 89.1 Frag1->Frag2 - HF (20)

Figure 2: ESI+ Fragmentation logic for 2-(trifluoromethyl)cyclopropan-1-amine.[1]

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid HCl salt.

The IR spectrum distinguishes the salt form from the free base.[1]

Wavenumber (

)
IntensityAssignment
2800 – 3200 Broad, Strong

stretch (Ammonium

).[1] A series of overlapping bands, distinct from the sharp doublet of a free primary amine.
~1600 Medium

bending (scissoring) of

.
1150 – 1250 Very Strong

stretch.[1] This is often the strongest peak in the fingerprint region, confirming the

group.[1]
~1050 MediumCyclopropane ring skeletal vibration.[1]

Part 3: Experimental Protocol for Purity Validation

To ensure the data above is reproducible, follow this specific protocol for sample preparation. This protocol is designed to prevent "ghost" peaks caused by incomplete solubility or pH effects.[1]

Protocol: NMR Sample Preparation
  • Weighing: Weigh

    
     of the HCl salt into a clean vial.
    
  • Solvent Addition: Add

    
     of DMSO-
    
    
    
    (99.9% D).[1]
    • Critical Step: Do not use

      
      .[1] The HCl salt is hygroscopic and insoluble in non-polar solvents, leading to a slurry that yields poor signal-to-noise ratio and missing peaks.[1]
      
  • Homogenization: Vortex for 30 seconds. Ensure the solution is perfectly clear. If particulates remain, sonicate for 1 minute.[1]

  • Acquisition:

    • Run

      
      H NMR (16 scans).
      
    • Run

      
      F NMR (un-decoupled, 32 scans).
      
    • Check: If the integration of the aromatic/solvent peak to the product peaks is off, check for water content (peak at 3.33 ppm in DMSO).

Protocol: Free Base Liberation (for GC-MS)

If GC-MS analysis is required (the HCl salt is not GC compatible), you must liberate the free base in situ:

  • Suspend

    
     salt in 
    
    
    
    Dichloromethane (DCM).
  • Add

    
     of 
    
    
    
    .
  • Vortex vigorously for 1 minute.

  • Extract the bottom DCM layer.[1]

  • Inject the DCM layer immediately (Amine is volatile!).[1]

References

  • Mykhailiuk, P. K. (2023).[1][5] General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 88(6), 3859–3870.[1] [Link][1]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[1][6] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53394596, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride.[1] (Used as spectral analog reference). [Link][1]

Sources

Technical Guide: Solubility, Stability, and Characterization of 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the characterization, handling, and application of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride . This guide moves beyond standard datasheets to provide mechanistic insights and actionable protocols for high-stakes research environments.

Executive Summary

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a high-value fluorinated building block used primarily in the synthesis of protease inhibitors (e.g., Cathepsin K/S inhibitors) and antiviral agents. Its structural uniqueness lies in the vicinal positioning of the trifluoromethyl (


) group and the amine (

) on a strained cyclopropane ring.

This scaffold offers a distinct bioisosteric profile: the


 group modulates lipophilicity and metabolic stability, while the cyclopropane ring restricts conformational freedom. However, this combination creates specific solubility and stability challenges—namely, pKa suppression  due to the inductive effect of fluorine and hygroscopic instability  typical of low-molecular-weight amine salts.

Physicochemical Profile

Structural Dynamics & Stereochemistry

Unlike its geminal counterpart (1-trifluoromethyl-cyclopropan-1-amine), the 2-substituted isomer possesses two chiral centers, leading to four potential stereoisomers.

  • Trans-isomers ((1R,2R) and (1S,2S)): Thermodynamically favored and most common in drug discovery.

  • Cis-isomers ((1R,2S) and (1S,2R)): Sterically congested; often exhibit lower melting points and distinct solubility profiles.

The "Fluorine Effect" on Basicity (pKa)

A critical insight for formulation is the reduced basicity of this amine compared to non-fluorinated analogs. The strong electron-withdrawing nature of the


 group (Hammett 

) pulls electron density through the cyclopropane bonds.
CompoundApprox.[1][2][3][4][5][6][7][8][9] pKa (Conjugate Acid)Mechanistic Rationale
Cyclopropanamine~10.6Standard secondary alkyl amine basicity.
2-(CF3)cyclopropan-1-amine ~6.8 – 7.5 (Predicted)

-fluorine inductive effect reduces N lone pair availability.
2,2,2-Trifluoroethylamine~5.7Direct

-substitution on flexible chain (stronger effect).

Implication: At physiological pH (7.4), a significant fraction of this molecule may exist as the free base, affecting membrane permeability and solubility assays.

Solubility Matrix

The hydrochloride salt form dictates the primary solubility profile.

Solvent SystemSolubility RatingApplication Notes
Water (pH < 6) High (>50 mg/mL) Ideal for aqueous stock solutions.
PBS (pH 7.4) ModeratePotential for partial deprotonation and precipitation of the free base.
DMSO High (>100 mg/mL)Preferred solvent for biological assay stocks.
Methanol/Ethanol HighSuitable for recrystallization or transfer.
Dichloromethane Low to ModerateSalt is poorly soluble; Free base is highly soluble.
Hexane/Heptane InsolubleUsed as anti-solvent for precipitation.

Stability Assessment & Degradation Logic

Solid-State Stability
  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Water uptake can lead to deliquescence, which accelerates hydrolysis or disproportionation.

  • Thermal: The cyclopropane ring is strained (~27.5 kcal/mol). While the

    
     group stabilizes the ring against oxidative metabolism (blocking P450 sites), it does not eliminate thermal ring-opening risks at temperatures >150°C.
    
Solution Stability & Stress Pathways

The compound is generally stable in acidic solution. However, under basic conditions or in the presence of strong nucleophiles, the ring is susceptible to opening.

DegradationLogic Start 2-(CF3)cyclopropan-1-amine HCl Base Basic pH (>8) Start->Base Deprotonation NuAttack Nucleophilic Attack (e.g., Thiols) Start->NuAttack Stress Oxidation Oxidative Stress Start->Oxidation P450/Peroxide FreeBase Volatile Free Base Base->FreeBase Liberation RingOpen Ring Opening (Loss of Bioactivity) NuAttack->RingOpen Strain Relief Stable Stable (CF3 Block) Oxidation->Stable Resistant

Figure 1: Stability logic flow. Note the vulnerability to basic conditions (volatility) and nucleophiles, contrasted with oxidative stability.

Handling & Storage Protocols

Safety Warning: Fluorinated amines can cause severe eye irritation and skin burns. The free base is volatile and may be inhalation toxic.

  • Storage:

    • Temperature: -20°C (Long term) or 2-8°C (Active use).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

  • Handling:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh quickly in a dehumidified environment if possible.

Experimental Methodologies

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

A self-validating protocol to determine thermodynamic solubility.

Materials:

  • Test Compound (HCl salt)

  • Phosphate Buffer (pH 7.[3]4) and 0.1M HCl (pH 1.0)

  • HPLC-UV/Vis or LC-MS

Workflow:

  • Saturation: Add excess compound (~10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter. Critical: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Analysis: Dilute filtrate 1:100 with Mobile Phase A and inject into HPLC.

  • Calculation:

    
    .
    
Protocol: HPLC Purity & Stability Assay

Designed to separate the polar amine from potential ring-opened impurities.

  • Column: C18 Polar Embedded (e.g., Waters XBridge Shield RP18) or HILIC column. Standard C18 may result in poor retention of the polar amine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 50% B over 15 minutes. (The polar amine will elute early; impurities often elute later).

  • Detection: UV at 210 nm (low wavelength required as the molecule lacks strong chromophores).

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in Water) Filter Filtration (0.22 µm) Sample->Filter HPLC HPLC Injection (Polar Embedded C18) Filter->HPLC Detect UV Detection @ 210nm HPLC->Detect Data Data Analysis (Purity/Degradation) Detect->Data

Figure 2: Analytical workflow for purity assessment.

Strategic Applications (SAR Context)

Researchers utilize this building block to achieve specific "Fluorine Effects" in drug design:

  • Metabolic Blocking: The

    
     group prevents metabolic oxidation at the cyclopropane ring, extending the half-life (
    
    
    
    ) of the parent drug.
  • Conformational Locking: The cyclopropane ring constrains the amine vector, potentially increasing potency by reducing the entropic penalty of binding to the target protein.

  • pKa Modulation: Lowering the amine pKa improves oral bioavailability by reducing the energy required for desolvation before passing through lipid membranes.

References

  • Haufe, G. (2008). Fluorinated Cyclopropanes in Organic Synthesis. Journal of Fluorine Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • PubChem Compound Summary. (2025). 1-(Trifluoromethyl)cyclopropan-1-amine (Analog Data). National Center for Biotechnology Information.

  • Wzorek, A., et al. (2019). Synthesis and properties of trifluoromethyl-substituted cyclopropanes. Organic Letters.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

(Note: Specific vendor datasheets from Enamine or Sigma-Aldrich should be consulted for batch-specific Certificates of Analysis regarding optical rotation and exact salt stoichiometry.)

Sources

In Silico Modeling of 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride Interactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico modeling of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride. This small molecule is of significant interest in medicinal chemistry, combining the metabolic stability and altered electronic properties of a trifluoromethyl group with the conformational rigidity of a cyclopropyl moiety.[1][2] This guide details a structured, multi-faceted computational workflow, including ligand and receptor preparation, molecular docking, molecular dynamics (MD) simulations, and the critical role of quantum mechanics (QM) in parameterization. The objective is to furnish a practical and scientifically rigorous framework for predicting and analyzing the interactions of this compound with biological targets, thereby accelerating rational drug design and discovery.

Introduction: The Strategic Advantage of Fluorination and Cyclopropanation in Drug Design

The deliberate incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[1] Concurrently, the cyclopropyl group introduces a strained three-membered ring that imparts conformational constraint and a unique three-dimensional topology.[2] The convergence of these two structural motifs in 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride presents a compelling scaffold for therapeutic development. In silico modeling offers a powerful, resource-efficient avenue to explore the potential protein-ligand interactions of this molecule at an atomic level, providing predictive insights to guide synthetic efforts.[3]

Foundational Computational Methodologies

A robust in silico analysis hinges on the synergistic application of several computational techniques:

  • Molecular Docking: This technique predicts the binding orientation of a small molecule within a protein's active site and estimates the binding affinity through scoring functions. It serves as an initial screening tool to identify plausible binding poses.[4][5]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time by solving Newton's equations of motion.[6][7] This allows for the assessment of the stability of docked complexes, conformational flexibility, and the influence of solvent.

  • Quantum Mechanics (QM) Calculations: QM methods, particularly Density Functional Theory (DFT), provide a more accurate description of electronic structure.[4][8] They are indispensable for parameterizing novel or complex chemical moieties, ensuring the underlying force fields used in MD simulations are accurate.[9]

A Unified Workflow for In Silico Investigation

The logical progression of an in silico investigation is critical for generating reliable and reproducible results. The following workflow outlines the key stages of this process.

InSilicoWorkflow cluster_setup Phase 1: System Preparation cluster_docking Phase 2: Initial Binding Prediction cluster_dynamics Phase 3: Dynamic Refinement & Analysis LigandPrep Ligand Preparation (3D Structure, Protonation) Parameterization Ligand Parameterization (QM for Charges & Dihedrals) LigandPrep->Parameterization ReceptorPrep Receptor Preparation (PDB Curation, Hydrogenation) Docking Molecular Docking (Pose Generation, Scoring) ReceptorPrep->Docking Parameterization->Docking PoseSelection Pose Analysis & Selection Docking->PoseSelection MD_Setup MD System Setup (Solvation, Ionization) PoseSelection->MD_Setup MD_Run MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Run TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Run->TrajectoryAnalysis

Caption: A structured workflow for the in silico analysis of ligand-protein interactions.

Part 1: Meticulous Preparation of the Molecular System

The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of all subsequent steps is contingent upon the careful preparation of the ligand and receptor.

Ligand Preparation: 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

The unique chemical features of this molecule necessitate a detailed preparation protocol.

Protocol:

  • Generation of 3D Coordinates: Convert the 2D representation (e.g., from SMILES: C1C(C1N)C(F)(F)F.Cl) into a 3D structure using a tool like Open Babel.

  • Assignment of Protonation State: As a hydrochloride salt, the primary amine will exist in its protonated form (-NH3+). This is a critical step for accurately modeling electrostatic interactions.

  • Conformational Analysis: While the cyclopropane ring is rigid, the trifluoromethyl group can rotate. Perform a conformational search to identify low-energy conformers.

  • Quantum Mechanical Parameterization: Standard force fields may not adequately describe the trifluoromethyl group.[10][11] It is highly recommended to perform QM calculations (e.g., DFT with a suitable basis set) to derive accurate partial atomic charges and dihedral parameters.[12][13] Tools like ffTK can streamline this process.[12][14]

Receptor Preparation

Protocol:

  • Structure Acquisition: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Structural Curation: Remove all non-essential components such as water molecules, co-solvents, and co-crystallized ligands.

  • Hydrogen Addition and Protonation: Add hydrogen atoms to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are appropriate for the simulated pH (typically 7.4).

  • Charge and Force Field Assignment: Apply a standard protein force field, such as AMBER or CHARMM, to assign atomic charges and parameters to the protein.[11]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking provides the first glimpse into how 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride might bind to its target.

Protocol:

  • Binding Site Definition: Define the search space for the docking algorithm, typically a grid box centered on the known or predicted active site of the protein.

  • Docking Execution: Employ a validated docking program like AutoDock Vina or Glide to generate a series of potential binding poses.[4][15]

  • Pose Scoring and Analysis: The software will rank the poses based on a scoring function that estimates binding affinity. It is crucial to visually inspect the top-ranked poses and analyze the key intermolecular interactions, such as hydrogen bonds, salt bridges with the protonated amine, and hydrophobic interactions involving the cyclopropyl and trifluoromethyl groups.[1][16]

Table 1: Illustrative Molecular Docking Results

Pose RankEstimated Binding Affinity (kcal/mol)Key Predicted Interactions
1-9.2Salt bridge with ASP152; Hydrogen bond with SER198; Hydrophobic contact with LEU250
2-8.8Hydrogen bond with GLN101; Cation-pi interaction with TYR245
3-8.5Salt bridge with GLU156; Hydrophobic contact with PHE290

Part 3: Assessing Complex Stability and Dynamics with MD Simulations

MD simulations are essential for refining the static picture provided by docking and for evaluating the stability of the predicted protein-ligand complex in a more realistic, dynamic environment.

Protocol:

  • System Solvation and Neutralization: The docked complex is placed in a periodic box filled with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the overall charge of the system.

  • Energy Minimization: The system's energy is minimized to relieve any steric clashes or unfavorable geometries.

  • System Equilibration: The system is gradually heated to the target temperature (e.g., 300K) and then equilibrated at the target pressure (e.g., 1 atm) to ensure it reaches a stable state.

  • Production MD: The simulation is run for an extended period (typically tens to hundreds of nanoseconds) to generate a trajectory of the system's atomic motions.[17]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: To analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

Visualization of MD Simulation Workflow

MDWorkflow Start Selected Docked Pose Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Heat Heating (NVT Ensemble) Minimize->Heat Equilibrate Equilibration (NPT Ensemble) Heat->Equilibrate Production Production Run (NPT) Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: A standard workflow for preparing and executing a molecular dynamics simulation.

Conclusion: A Pathway to Computationally-Informed Drug Discovery

The in silico modeling of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride, when executed with scientific rigor, provides invaluable insights that can significantly de-risk and guide experimental drug discovery efforts. By integrating molecular docking for initial pose prediction, quantum mechanics for accurate parameterization, and molecular dynamics simulations for dynamic validation, researchers can develop a detailed, atomistic understanding of its potential biological interactions. This structured computational approach not only helps in prioritizing synthetic targets but also in generating novel hypotheses for mechanism of action and resistance. As computational resources and methodologies continue to advance, the predictive power of such in silico workflows will become an increasingly indispensable component of the modern drug development pipeline.

References

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Pádua, A. A. H., & Lago, S. (2002). Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. The Journal of Physical Chemistry A, 106(44), 10557-10566. [Link]

  • Lovera, S., Gußmann, C. M., & Riniker, S. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B, 125(25), 6825-6836. [Link]

  • Gkeka, P., et al. (2024). Broadening access to small-molecule parameterization with the force field toolkit. Journal of Chemical Physics, 160(24), 245102. [Link]

  • Srivastava, A., & Kumar, M. (2019). In-Silico Drug Discovery using Protein-Small Molecule Interaction. ResearchGate. [Link]

  • Pádua, A. A. H., & Lago, S. (2002). Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. ResearchGate. [Link]

  • Lopes, P. E. M., et al. (2021). ParaMol: A Package for Parametrization of Molecular Mechanics Force Fields. ePrints Soton. [Link]

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]

  • Khan, A., et al. (2017). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. Computational Biology and Chemistry, 67, 181-190. [Link]

  • Gkeka, P., & Chipot, C. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Theoretical and Computational Biophysics Group. [Link]

  • Wang, Y., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic & Medicinal Chemistry, 105, 117688. [Link]

  • Ghosh, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry, 15(6), 1625-1638. [Link]

  • Glielmo, A., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • Chandra, R. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Journal of Proteomics & Bioinformatics, 15(9). [Link]

  • Mondal, S., et al. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Molecular Biosciences, 9, 1003946. [Link]

  • Hossain, M. S., et al. (2023). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer. Molecules, 28(19), 6960. [Link]

  • Doerr, S., et al. (2019). A Scalable Molecular Force Field Parameterization Method Based on Density Functional Theory and Quantum-Level Machine Learning. arXiv. [Link]

  • Mukherjee, S., et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PLoS ONE, 16(2), e0246038. [Link]

  • Matalińska, J., & Lipiński, P. F. J. (2023). Docking is not enough: 17-trifluoromethylphenyl trinor PGF2α is only a very weak ligand of neurokinin-1 receptor. Experimental and Molecular Pathology, 129, 104849. [Link]

  • Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulations for Organic Chemists – It's About Time! ChemRxiv. [Link]

  • Smith, J. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic Chemistry Synthesis, 12(4), 234-245. [Link]

  • Cysewska-Sobusiak, A., & Maciejewska, D. (2021). Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. Molecules, 26(17), 5293. [Link]

  • Aulifa, D. L., et al. (2024). Molecular interactions using molecular dynamics simulations. Advances and Applications in Bioinformatics and Chemistry, 17, 1-14. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The incorporation of a trifluoromethyl (


) group onto a cyclopropane ring creates a high-value bioisostere for ethyl or isopropyl groups in drug discovery. The 

moiety imparts metabolic stability (blocking P450 oxidation) and alters the pKa of adjacent amines, influencing membrane permeability and target binding.

This protocol details the synthesis of 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride , a critical building block.[1] Unlike aryl-substituted derivatives often made via direct carbene insertion into styrenes, the synthesis of the primary amine requires a stepwise approach to ensure functional group compatibility and safety.

The Strategy: We utilize a "Construct-then-Transform" approach:

  • Core Construction: Synthesis of ethyl 2-(trifluoromethyl)cyclopropanecarboxylate via the "Pyazoline Route" using in situ generated 2,2,2-trifluorodiazoethane (

    
    ).[1]
    
  • Functionalization: Hydrolysis followed by a Curtius Rearrangement to convert the carboxylic acid to the protected amine.[2]

  • Salt Formation: Controlled deprotection to yield the stable hydrochloride salt.

Safety & Handling (Critical)

  • 2,2,2-Trifluorodiazoethane (

    
    ):  This reagent is generated in situ.[1][3] Like diazomethane, it is potentially explosive and toxic.[1] All reactions involving this intermediate must be performed behind a blast shield in a high-efficiency fume hood.[1] Avoid ground glass joints in the generation flask if possible; use smooth-walled glassware or Teflon sleeves.
    
  • Diphenylphosphoryl azide (DPPA): Used in the Curtius step. Toxic and potentially explosive if heated in a closed system without pressure release.

  • Azide Waste: Sodium azide residues (if used) must be quenched properly to avoid forming explosive metal azides in drains.[1]

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.

SynthesisWorkflow cluster_0 Module 1: Core Construction cluster_1 Module 2: Functionalization Start Trifluoroethylamine HCl + NaNO2 Diazo CF3CHN2 (In Situ Generation) Start->Diazo Acidic Media Pyazoline Pyazoline Intermediate Diazo->Pyazoline + Acrylate [3+2] Cycloaddition Acrylate Ethyl Acrylate Acrylate->Pyazoline Ester Cyclopropane Ester (rac-trans) Pyazoline->Ester -N2 Thermal Extrusion Acid Carboxylic Acid Ester->Acid LiOH Hydrolysis BocAmine N-Boc Amine Acid->BocAmine Curtius Rearrangement (DPPA, tBuOH) Final 2-(CF3)cyclopropan-1-amine Hydrochloride BocAmine->Final HCl/Dioxane Deprotection

Caption: Stepwise synthesis from trifluoroethylamine precursor to the final amine salt via pyazoline decomposition and Curtius rearrangement.

Module 1: Synthesis of the Cyclopropane Core

Objective: Synthesize ethyl 2-(trifluoromethyl)cyclopropanecarboxylate. Mechanism: [3+2] Cycloaddition followed by thermal extrusion of nitrogen.[1]

Materials
ReagentEquiv.[3][4][5][6][7]Role
2,2,2-Trifluoroethylamine HCl1.0Diazo precursor
Sodium Nitrite (

)
1.2Diazotization agent
Ethyl Acrylate3.0Trap (Dipolarophile)
Sulfuric Acid (

)
Cat.[1]Catalyst
Dichloromethane (DCM)SolventOrganic phase
Protocol
  • Diazo Generation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoroethylamine hydrochloride (10 mmol) in water (10 mL) and DCM (10 mL). Cool to 0°C.

  • Addition: Add sodium nitrite (12 mmol) slowly. Add a catalytic amount of

    
     (or use an acetate buffer pH 3-4) to initiate diazotization.[1] The organic layer will turn yellow, indicating the formation of 
    
    
    
    .
  • Cycloaddition: Add ethyl acrylate (30 mmol) directly to the biphasic mixture.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature overnight. The yellow color should fade as the diazo compound is consumed.

    • Note: The intermediate formed is a pyazoline.

  • Thermal Extrusion: Separate the organic layer, dry over

    
    , and filter. Transfer the solution to a pressure vessel or reflux condenser setup. Heat the DCM solution (or exchange solvent to toluene for higher T) to reflux. Nitrogen gas (
    
    
    
    ) will evolve.[1][8]
    • Checkpoint: Monitor by TLC or

      
       NMR.[1] The disappearance of the pyazoline signal and appearance of the cyclopropane signal (approx -68 ppm) confirms conversion.
      
  • Workup: Concentrate the solvent. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the ethyl 2-(trifluoromethyl)cyclopropanecarboxylate .

    • Stereochemistry: The product is typically a mixture of cis and trans, with trans often favored. These can be separated here or at the Boc-amine stage.

Module 2: Curtius Rearrangement & Salt Formation[1]

Objective: Convert the ester to the primary amine hydrochloride. Mechanism: Hydrolysis


 Acyl Azide 

Isocyanate

Carbamate

Amine Salt.
Materials
ReagentEquiv.[3][4][5][6][7]Role
LiOH (1M aq)2.0Hydrolysis base
DPPA (Diphenylphosphoryl azide)1.1Azide source
Triethylamine (

)
1.2Base
tert-Butanol (

)
ExcessSolvent/Nucleophile
HCl (4M in Dioxane)ExcessDeprotection acid
Protocol
Step A: Hydrolysis[6]
  • Dissolve the ester from Module 1 in THF/Water (1:1).

  • Add LiOH (2.0 equiv).[1] Stir at RT until TLC shows consumption of ester (approx. 2-4 h).

  • Acidify carefully with 1M HCl to pH 2. Extract with EtOAc.[7][9] Dry and concentrate to yield 2-(trifluoromethyl)cyclopropanecarboxylic acid .[1]

Step B: Curtius Rearrangement (The "One-Pot" Method)[1]
  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene or

    
     (if forming Boc directly).[1]
    
  • Add

    
     (1.2 equiv).[1]
    
  • Add DPPA (1.1 equiv) dropwise at RT.[1] Stir for 1 hour.

  • Rearrangement: Heat the mixture to 80°C. Evolution of

    
     gas will occur. Stir for 2-3 hours.
    
    • Intermediate: The isocyanate is formed here.[2][4][10][11]

  • Trapping: If using toluene, add excess

    
     and reflux for 4 hours. If solvent was 
    
    
    
    , simply reflux.[1]
  • Workup: Concentrate. Purify the tert-butyl (2-(trifluoromethyl)cyclopropyl)carbamate via silica column (Hexanes/EtOAc).

Step C: Deprotection to HCl Salt[1]
  • Dissolve the Boc-carbamate in a minimal amount of dry 1,4-dioxane or diethyl ether.

  • Add 4M HCl in dioxane (5-10 equiv) at 0°C.

  • Stir at RT for 2-4 hours. A white precipitate should form.

  • Isolation: Filter the solid or concentrate under vacuum. Triturate with diethyl ether to remove organic impurities.

  • Drying: Dry under high vacuum to yield 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride as a white, hygroscopic solid.[1]

Mechanistic Insight: The Pyazoline Decomposition

Understanding the pyazoline intermediate is crucial for troubleshooting yield issues in Module 1.

Mechanism Step1 Step 1: [3+2] Cycloaddition CF3CHN2 + Acrylate Step2 Pyazoline Intermediate (Unstable at High T) Step1->Step2 Kinetic Control Step3 Diradical / Zwitterion Transition State Step2->Step3 Heat (Delta) Step4 Product: Cyclopropane + N2 (Gas) Step3->Step4 Ring Closure

Caption: The thermal extrusion of nitrogen from the pyazoline ring is the driving force for cyclopropane formation.[1] Incomplete heating results in pyazoline contamination.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield (Module 1) Incomplete diazotization or volatile diazo loss.[1]Ensure temperature is kept at 0°C during diazo generation. Use a sealed system (with pressure relief) for the reaction with acrylate.
Pyazoline Impurity Incomplete thermal decomposition.Increase reflux time or switch to a higher boiling solvent (e.g., Toluene) for the

extrusion step.
Stereoisomer Mix Inherent lack of selectivity in cycloaddition.Separate isomers at the Ester stage (distillation) or Boc-Amine stage (column chromatography).[1] Trans is usually less polar.
Hygroscopic Product HCl salt absorbs moisture.Store under Argon/Nitrogen in a desiccator. Handle quickly during weighing.

References

  • Mykhailiuk, P. K. (2014).[1] In Situ Generation of 2-Diazo-1,1,1-trifluoroethane and Its Application in the Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Angewandte Chemie International Edition, 53(14), 3716–3719.[1] Link[1]

  • Ahunovych, V., et al. (2023).[1][12] General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 88(6), 3859–3870.[1] Link[1]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[1][3] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.[1] Link[1][3]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.[1] Link[1]

Sources

Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and protocols for the purification of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride, a key building block in pharmaceutical and agrochemical research.[1][2] The presence of both a trifluoromethyl group and a strained cyclopropane ring presents unique challenges and opportunities in its purification.[3][4] These protocols are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and biological screening. The methods detailed herein include acid-base extraction, recrystallization, and column chromatography, with a focus on the underlying chemical principles and practical execution.

Introduction: The Importance of Purity for a Fluorinated Cyclopropylamine

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a valuable synthetic intermediate due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and lipophilicity.[2] The cyclopropane scaffold introduces conformational rigidity, which can be advantageous in drug design. The purity of this amine salt is paramount, as even minor impurities can interfere with downstream reactions, lead to the formation of undesired byproducts, and complicate the interpretation of biological data.

Common impurities in the synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride may include unreacted starting materials, diastereomers (if applicable), and byproducts from side reactions. The purification strategies outlined below are designed to effectively remove these contaminants.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is essential for selecting the appropriate purification technique.

PropertyValue/InformationSource
Molecular Formula C₄H₇ClF₃N[5]
Molecular Weight 161.55 g/mol [5]
Appearance White to yellow solid, powder, crystals, or flocculent solid. Can also be a liquid.[5][6]
Purity (Typical) 95%[5][6]
Storage Inert atmosphere, 2-8°C or room temperature.[6]

Handling Precautions: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Purification Technique 1: Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities in aqueous and organic solvents.[7][8] As an amine hydrochloride, the target compound is a salt and is water-soluble. To remove neutral organic impurities, the compound can be partitioned between an aqueous and an organic layer. To remove acidic impurities, the free amine can be generated, extracted into an organic solvent, and then converted back to the hydrochloride salt.

Protocol for Removal of Neutral and Acidic Impurities:
  • Dissolution: Dissolve the crude 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride in deionized water to a concentration of approximately 5-10% (w/v).

  • Initial Organic Wash (Removal of Neutral Impurities):

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the organic layer. Repeat this wash step two more times with fresh organic solvent.

    • Collect the aqueous layer containing the desired amine hydrochloride.

  • Basification to Free Amine:

    • Cool the aqueous solution in an ice bath.

    • Slowly add a 2 M solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is between 9-10, as determined by pH paper.[7] This converts the water-soluble ammonium salt to the less water-soluble free amine.[9]

  • Extraction of Free Amine (Removal of Water-Soluble Impurities):

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add an equal volume of an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer containing the free amine.

    • Repeat the extraction of the aqueous layer with two more portions of the organic solvent.

    • Combine all organic extracts.

  • Drying and Salt Formation:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.[10][11] Monitor the pH to ensure it is acidic.

  • Isolation and Drying:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold organic solvent (the one used for extraction).

    • Dry the purified 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride under vacuum to a constant weight.

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Initial Purification cluster_1 Free Base Generation & Extraction cluster_2 Salt Formation & Isolation Crude Crude Amine HCl in Water Wash Wash with DCM/EtOAc Crude->Wash AqueousLayer Aqueous Layer (Purified Amine HCl) Wash->AqueousLayer Collect OrganicWaste1 Organic Waste (Neutral Impurities) Wash->OrganicWaste1 Discard Basify Basify with NaOH (pH 9-10) AqueousLayer->Basify ExtractAmine Extract with DCM/EtOAc Basify->ExtractAmine OrganicLayer Organic Layer (Free Amine) ExtractAmine->OrganicLayer Collect AqueousWaste Aqueous Waste ExtractAmine->AqueousWaste Discard Dry Dry Organic Layer (Na2SO4) OrganicLayer->Dry AddHCl Add HCl in Ether/Isopropanol Dry->AddHCl Filter Vacuum Filtration AddHCl->Filter PureProduct Pure 2-(Trifluoromethyl)cyclopropan-1-amine HCl Filter->PureProduct

Caption: Workflow for the purification of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride via acid-base extraction.

Purification Technique 2: Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds.[12] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures.

Protocol for Recrystallization:
  • Solvent Screening:

    • Test the solubility of a small amount of the crude hydrochloride salt in various solvents at room and elevated temperatures. Suitable solvents for amine hydrochlorides often include alcohols (e.g., isopropanol, ethanol), acetonitrile, or mixtures with non-polar solvents (e.g., ethanol/diethyl ether, isopropanol/hexane).[11]

  • Dissolution:

    • Place the crude 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.[12] If there are insoluble impurities, proceed to hot filtration.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[12] This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[12]

    • Dry the purified crystals under vacuum to a constant weight.

Recrystallization Solvent Systems
Solvent SystemRationale
Isopropanol/HexaneIsopropanol dissolves the polar amine salt, while the addition of the non-polar hexane reduces the solubility, inducing crystallization.
Ethanol/Diethyl EtherSimilar to the above, ethanol is the primary solvent, and diethyl ether acts as the anti-solvent.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing amine salts.
Workflow for Recrystallization

Recrystallization Start Crude Amine HCl Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for the purification of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride by recrystallization.

Purification Technique 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For polar compounds like amine hydrochlorides, reverse-phase chromatography is often more suitable than normal-phase silica gel chromatography, where strong interactions can lead to poor separation and tailing. The trifluoromethyl group can also be exploited for separation on fluorous stationary phases.[13]

Protocol for Reverse-Phase Flash Chromatography:
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A common mobile phase system is water/acetonitrile with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

  • Sample Preparation:

    • Dissolve the crude 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride in a minimal amount of the initial mobile phase.

  • Column Packing and Equilibration:

    • Pack the column with the C18 silica gel.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Loading and Elution:

    • Carefully load the sample onto the top of the column.

    • Begin elution with the mobile phase, gradually increasing the proportion of the organic solvent.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions by a suitable method (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)) to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Further drying under high vacuum may be necessary to remove residual water and solvent.

Workflow for Column Chromatography

ColumnChromatography Start Crude Amine HCl Dissolve Dissolve in Initial Mobile Phase Start->Dissolve Load Load onto C18 Column Dissolve->Load Elute Elute with Water/Acetonitrile Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Remove Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Workflow for the purification of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride using reverse-phase column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride. A combination of analytical techniques should be employed for a comprehensive evaluation.[14]

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the percentage purity and detect non-volatile impurities. A reverse-phase method with UV detection is typically suitable.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities. The free amine may need to be generated for this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To confirm the chemical structure and identify any structural isomers or impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
Melting Point A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride can be effectively achieved using a variety of techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. Acid-base extraction is a robust method for removing neutral and acidic impurities. Recrystallization is ideal for obtaining highly crystalline, pure material. Column chromatography, particularly reverse-phase, offers high-resolution separation for complex mixtures. For optimal results, a combination of these techniques may be necessary. Rigorous analytical assessment is essential to confirm the purity of the final product.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. Retrieved from [Link]

  • Acid–base extraction - Wikipedia. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1.
  • US4670232A - Recovery of amines from by-product chloride salts - Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. Retrieved from [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. Retrieved from [Link]

  • recrystallization.pdf. Retrieved from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Retrieved from [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Retrieved from [Link]

  • Continuous purification from flow chemistry systems with in line flash chromatography. Retrieved from [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-(Trifluoromethyl)cyclopropan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The presence of a trifluoromethyl group and a chiral center on a strained cyclopropane ring presents unique challenges and requirements for its quantification. Accurate and precise analytical methods are paramount for ensuring the quality of starting materials, monitoring reaction progress, and performing quality control on active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed protocols for the quantitative analysis of 2-(Trifluoromethyl)cyclopropan-1-amine HCl using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, a specialized chiral HPLC method is detailed for the critical task of enantiomeric separation, a crucial aspect of drug development and efficacy.[1] The methodologies herein are designed to be robust and self-validating, grounded in established analytical principles for similar chemical entities.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a relatively small and volatile molecule like 2-(Trifluoromethyl)cyclopropan-1-amine, GC offers high resolution and sensitivity. The primary challenge with primary amines in GC is their tendency to exhibit peak tailing due to interactions with active sites on the column and inlet. This can be mitigated by using a base-deactivated column or by derivatization. This protocol focuses on a direct injection approach using a specialized column.

Causality in Method Design:
  • Injector and Detector Temperature: The injector temperature is set high enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation. The Flame Ionization Detector (FID) is chosen for its robustness and universal response to organic compounds.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl polysiloxane phase, is often a good starting point. However, for amines, a column specifically designed for amine analysis (e.g., a "WAX" or amine-specific phase) is superior as it minimizes peak tailing and improves peak shape.

  • Temperature Program: A temperature gradient is employed to ensure that the analyte is eluted with a good peak shape in a reasonable timeframe, while also separating it from any potential impurities.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Methanol to a known concentration (e.g., 1 mg/mL) StandardPrep Prepare calibration standards (e.g., 0.05 - 2 mg/mL) in Methanol Injection Inject 1 µL into GC SamplePrep->Injection Separation Separation on amine-specific column with temperature gradient Injection->Separation Detection Detection by FID Separation->Detection PeakIntegration Integrate analyte peak area Detection->PeakIntegration CalibrationCurve Generate calibration curve (Area vs. Concentration) PeakIntegration->CalibrationCurve Quantification Quantify sample concentration from calibration curve CalibrationCurve->Quantification

Caption: Workflow for GC-FID quantification.

Protocol: GC-FID Quantification
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of 2-(Trifluoromethyl)cyclopropan-1-amine HCl and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol to create a 1 mg/mL stock solution.

    • From the stock solution, prepare a series of calibration standards ranging from 0.05 mg/mL to 2.0 mg/mL by serial dilution with methanol.

    • Prepare unknown samples by accurately weighing the sample and dissolving it in methanol to fall within the calibration range.[2]

  • Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or equivalent amine-specific column.

    • Injector: Split/Splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 15°C/min to 220°C, hold for 5 minutes.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to 2-(Trifluoromethyl)cyclopropan-1-amine.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a versatile and widely used technique in pharmaceutical analysis. For an amine salt, RP-HPLC offers excellent reproducibility. The key to a successful separation is controlling the ionization state of the amine with a buffered mobile phase to ensure consistent retention and good peak shape. The trifluoromethyl group itself does not possess a strong chromophore, so UV detection will rely on the low-wavelength absorbance of the molecule.

Causality in Method Design:
  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, providing good retention for moderately polar compounds.

  • Mobile Phase: A buffered mobile phase is critical. A phosphate buffer at a pH of around 3.0 will ensure the primary amine is fully protonated, leading to a single ionic species and a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

  • Detection Wavelength: Due to the lack of a strong chromophore, a low UV wavelength (e.g., 205-215 nm) is necessary for detection. A Diode Array Detector (DAD) is ideal for confirming peak purity and identifying the optimal detection wavelength.

Experimental Workflow: RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis SamplePrep Dissolve sample in Mobile Phase A to a known concentration (e.g., 0.5 mg/mL) StandardPrep Prepare calibration standards (e.g., 0.01 - 1.0 mg/mL) in Mobile Phase A Filtration Filter all solutions through a 0.45 µm syringe filter StandardPrep->Filtration Injection Inject 10 µL onto C18 column Filtration->Injection Separation Isocratic elution with buffered acetonitrile/water mobile phase Injection->Separation Detection UV Detection at 210 nm Separation->Detection PeakIntegration Integrate analyte peak area Detection->PeakIntegration CalibrationCurve Generate calibration curve (Area vs. Concentration) PeakIntegration->CalibrationCurve Quantification Quantify sample concentration from calibration curve CalibrationCurve->Quantification

Caption: Workflow for RP-HPLC-UV quantification.

Protocol: RP-HPLC-UV Quantification
  • Mobile Phase and Sample Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio. Filter and degas.

    • Prepare a 0.5 mg/mL stock solution of 2-(Trifluoromethyl)cyclopropan-1-amine HCl in Mobile Phase A.

    • Prepare calibration standards from 0.01 mg/mL to 1.0 mg/mL by diluting the stock solution with Mobile Phase A.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[3]

  • Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Follow the same data analysis procedure as outlined in the GC-FID section to determine the concentration of unknown samples.

Chiral HPLC for Enantiomeric Separation

Since 2-(Trifluoromethyl)cyclopropan-1-amine is a chiral molecule, distinguishing between its enantiomers is often a regulatory and pharmacological necessity.[1] Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines.[4]

Causality in Method Design:
  • Chiral Stationary Phase (CSP): An amylose-based CSP, such as Chiralpak® AD-H, is an excellent starting point for chiral amine separations. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral pockets of the stationary phase.

  • Mobile Phase: Normal-phase chromatography using a mixture of a non-polar solvent (hexane or heptane) and an alcohol (isopropanol or ethanol) is typically used with polysaccharide CSPs. The alcohol component acts as a polar modifier that influences retention and selectivity. Small amounts of an amine modifier (like diethylamine) are often added to the mobile phase to improve the peak shape of basic analytes.

Experimental Workflow: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve racemic sample in mobile phase (e.g., 1 mg/mL) Filtration Filter through a 0.45 µm syringe filter SamplePrep->Filtration Injection Inject 5 µL onto Chiral CSP Filtration->Injection Separation Isocratic elution with Hexane/IPA/DEA mobile phase Injection->Separation Detection UV Detection at 215 nm Separation->Detection PeakIntegration Integrate peaks for both enantiomers Detection->PeakIntegration PurityCalculation Calculate Enantiomeric Excess (%ee) %ee = |(Area1 - Area2) / (Area1 + Area2)| * 100 PeakIntegration->PurityCalculation

Caption: Workflow for chiral HPLC separation.

Protocol: Chiral HPLC Separation
  • Mobile Phase and Sample Preparation:

    • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Prepare fresh and sonicate to mix thoroughly.

    • Prepare a sample solution of approximately 1 mg/mL by dissolving the racemic or enantioenriched 2-(Trifluoromethyl)cyclopropan-1-amine HCl in the mobile phase.[2]

    • Filter the solution through a 0.45 µm syringe filter.

  • Instrumental Parameters:

    • HPLC System: HPLC or SFC system compatible with normal-phase solvents.

    • Column: Chiralpak® AD-H (4.6 x 250 mm, 5 µm) or equivalent amylose-based CSP.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify and integrate the two peaks corresponding to the enantiomers.

    • Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers.

Method Validation and Data Summary

All developed analytical methods must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[5] Validation demonstrates specificity, linearity, accuracy, precision, and robustness.

Summary of Proposed Method Parameters
ParameterGC-FID MethodRP-HPLC-UV MethodChiral HPLC Method
Column DB-WAXetr (30m x 0.25mm)C18 (4.6 x 150mm)Chiralpak® AD-H (4.6 x 250mm)
Mobile Phase Helium Carrier Gas70:30 (v/v) 20mM KH2PO4 (pH 3.0) : ACN90:10:0.1 (v/v/v) Hexane:IPA:DEA
Flow Rate 1.2 mL/min1.0 mL/min0.8 mL/min
Detection FID at 280°CUV at 210 nmUV at 215 nm
Temperature 60-220°C Gradient30°C25°C
Expected Validation Performance

The following table outlines the expected performance characteristics based on typical results for validated methods of similar analytes.[6][7]

Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
Limit of Quantification Dependent on detector response, typically in low µg/mL range
Specificity No interference from blank or known impurities at the analyte retention time

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 2-(Trifluoromethyl)cyclopropan-1-amine HCl. The detailed GC-FID and RP-HPLC-UV protocols offer robust methods for assay and purity determination, while the chiral HPLC method provides a reliable approach for assessing enantiomeric purity. The causality-driven design of these methods, coupled with a thorough validation plan, will ensure the generation of accurate and reproducible data, which is essential for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved January 26, 2024, from [Link]

  • Kulsum, U., & Kumar, G. S. N. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine: Review Article. Journal of Pharma Insights and Research, 3(2). [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). Analytical Quantification Method Development of Genotoxic, Carcinogenic and Nitrosamine Impurities in Emtricitabine and Tenofovi. Retrieved January 26, 2024, from [Link]

  • Galanopoulou, D., et al. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Molecules, 24(9), 1706. [Link]

  • Al-Ameri, S. (2016). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. ResearchGate. Retrieved January 26, 2024, from [Link]

  • Di Tullio, F., et al. (2019). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Analytical Chemistry, 91(15), 10178-10184. [Link]

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved January 26, 2024, from [Link]

  • Semantic Scholar. (2010). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved January 26, 2024, from [Link]

  • ResearchGate. (n.d.). Development and validation of reverse phase HPLC method for the determination of impurities in prasugrel hydrochloride. Retrieved January 26, 2024, from [Link]

  • ResearchGate. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 26, 2024, from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 26, 2024, from [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. Retrieved January 26, 2024, from [Link]

  • Baranowska, I., Markowski, P., & Baranowski, J. (2009). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Analytical Sciences, 25(11), 1307-1313. [Link]

  • MDPI. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Retrieved January 26, 2024, from [Link]

  • Chiral Technologies. (n.d.). Separation of enantiomers and conformers of Tofisopam. Retrieved January 26, 2024, from [Link]

  • Biological and Molecular Chemistry. (n.d.). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved January 26, 2024, from [Link]

  • Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography - Complete Presentation [Video]. YouTube. [Link]

  • MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved January 26, 2024, from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (2004). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. Journal of AOAC International, 87(3), 561-565. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved January 26, 2024, from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 26, 2024, from [Link]

Sources

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for pharmaceutical scientists. It bypasses generic introductions to focus on the specific utility, synthesis, and handling of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (TFCA-HCl) .

Role: High-Value Bioisostere & Conformational Restrictor CAS: [Distinct from Ticagrelor Intermediate] (See Critical Distinction below) Molecular Formula:


 (Salt form)

Executive Summary & Critical Distinction

2-(Trifluoromethyl)cyclopropan-1-amine (TFCA) is a specialized medicinal chemistry building block used to modulate basicity, lipophilicity, and metabolic stability in drug candidates. It serves as a conformationally restricted bioisostere of


-fluorinated alkyl amines.
⚠️ Critical Distinction: Do Not Confuse
  • Target Compound: 2-(Trifluoromethyl)cyclopropan-1-amine (Subject of this guide). Used for

    
     bioisosterism.
    
  • Common Confusion: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.[1] This is the intermediate for Ticagrelor (Brilinta).

  • Differentiation: TFCA contains a trifluoromethyl group directly attached to the cyclopropane ring, whereas the Ticagrelor intermediate contains a difluorophenyl ring. Ensure your CAS registry search matches the

    
     structure.
    

Chemical Profile & Mechanistic Utility[2]

The "Fluorine Effect" on Basicity

The trifluoromethyl (


) group is highly electron-withdrawing. When attached to the cyclopropane ring, it significantly lowers the 

of the adjacent amine compared to a standard cyclopropylamine.
  • Cyclopropylamine

    
    :  ~10.7
    
  • 2-(Trifluoromethyl)cyclopropan-1-amine

    
    :  ~6.5 - 7.5 (Estimated)
    
  • Impact: This reduced basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel liability, which is often associated with high-pKa basic amines.

Stereochemical Considerations

The compound possesses two chiral centers, leading to four potential stereoisomers.

  • Trans-Isomers ((1R,2R) & (1S,2S)): Generally thermodynamically favored and more common in commercial catalogs.

  • Cis-Isomers ((1R,2S) & (1S,2R)): Often require specific stereoselective synthesis (e.g., via specific carbene precursors).

  • Design Tip: The trans-isomer typically places the bulky

    
     group in a pseudo-equatorial position, minimizing steric clash in the binding pocket.
    

Synthesis Protocol: The Curtius Rearrangement Route

While direct cyclopropanation of enamines is possible, the most robust, scalable route for the hydrochloride salt involves the Curtius Rearrangement of 2-(trifluoromethyl)cyclopropanecarboxylic acid.

Precursor Preparation

Starting Material: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid. (Commercially available or synthesized via Rh-catalyzed cyclopropanation of trifluoropropene with diazoacetates).

Step-by-Step Protocol

Reagents:

  • Diphenylphosphoryl azide (DPPA)[2]

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH)
    
  • Hydrochloric acid (4M in Dioxane)

Workflow:

  • Acyl Azide Formation:

    • Dissolve 1.0 eq of carboxylic acid in dry Toluene under

      
      .
      
    • Add 1.1 eq

      
       and cool to 0°C.
      
    • Add 1.1 eq DPPA dropwise. Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement & Trapping (Boc-Protection):

    • Add 5.0 eq of dry

      
      -BuOH to the reaction mixture.
      
    • Heat to 80°C for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] The acyl azide undergoes thermal decomposition to release

      
      , forming an isocyanate intermediate, which is immediately trapped by 
      
      
      
      -BuOH to form the N-Boc-protected amine.
    • Cool and wash with 5%

      
      , then brine. Dry organic layer (
      
      
      
      ) and concentrate.
  • Deprotection to HCl Salt:

    • Dissolve the crude Boc-intermediate in minimal

      
       (DCM).
      
    • Add 10 eq of 4M HCl in Dioxane .

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Dilute with

      
       (diethyl ether) to maximize precipitation. Filter the solid under 
      
      
      
      (hygroscopic risk).
    • Yield: Typically >85% for the deprotection step.

Visualization: Synthesis Logic

SynthesisWorkflow Acid 2-(CF3)cyclopropane- carboxylic acid DPPA DPPA / Et3N (Activation) Acid->DPPA Azide Acyl Azide (Transient) DPPA->Azide 0°C Isocyanate Isocyanate (Reactive) Azide->Isocyanate Heat (-N2) BocAmine N-Boc Protected Amine Isocyanate->BocAmine + t-BuOH HCl HCl/Dioxane (Deprotection) BocAmine->HCl Final 2-(CF3)cyclopropan-1-amine Hydrochloride HCl->Final Precipitation

Caption: Stepwise conversion via Curtius Rearrangement ensuring safety and high purity.

Application Protocols: Coupling Reactions

Due to the electron-withdrawing


 group, the amine nitrogen is less nucleophilic  than standard alkyl amines. Standard EDC/HOBt couplings may fail or proceed sluggishly.
Recommended Amide Coupling Conditions

Objective: Couple TFCA-HCl to a carboxylic acid scaffold.

  • Base Selection: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or 2,6-Lutidine. You must use at least 3.0 equivalents to neutralize the HCl salt and activate the poor nucleophile.

  • Coupling Agent:

    • Preferred:HATU or COMU (Uronium salts). These provide higher reactivity for sterically hindered or electron-deficient amines.

    • Alternative: Acid Chloride generation (using oxalyl chloride/DMF cat.) is highly effective if the substrate tolerates it.

  • Solvent: DMF or NMP (polar aprotic) is preferred over DCM to enhance the reaction rate.

Application Workflow

CouplingLogic Start TFCA-HCl Salt Base Add DIPEA (3.0 eq) Free Base Formation Start->Base Check Is Scaffold Acid Labile? Base->Check RouteA Route A: HATU/DMF (Standard) Check->RouteA Yes RouteB Route B: Acid Chloride (High Reactivity) Check->RouteB No Product Final Amide RouteA->Product RouteB->Product

Caption: Decision matrix for coupling the electron-deficient TFCA amine.

Safety & Toxicology: The "Ataxia" Warning

Critical Safety Note: Researchers must be aware of the toxicological profile of fluorinated cyclopropylamines.

  • Hazard: Studies have indicated that certain fluoromethylcyclopropylamine derivatives can act as neurotoxins, causing ataxia (loss of coordination) in animal models.

  • Mechanism: This is often linked to the metabolism of the cyclopropane ring or the fluoro-alkyl chain (e.g., release of fluoroacetate or similar metabolites).

  • Precaution: While the trifluoromethyl group is generally more metabolically stable than the monofluoromethyl group, treat all derivatives as potential neurotoxins until proven otherwise.

    • PPE: Double nitrile gloves.

    • Containment: Handle exclusively in a fume hood.

    • Waste: Segregate as halogenated organic waste.

Stability & Storage

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (

    
    /Ar).
    
  • Thermal Stability: The

    
    -cyclopropane ring is thermally stable up to ~120°C, but the free base is volatile. Always store as the salt.
    
  • Shelf Life: >2 years at -20°C if kept dry.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[9][10] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

  • Grygorenko, O. O., et al. (2009). Stereoselective synthesis of trifluoromethyl-substituted cyclopropanes. Tetrahedron, 65(36), 7651-7660. (Foundational work on the synthesis of these specific building blocks).
  • Orsini, P., et al. (2010). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 20(19), 5726-5729. Link (Critical safety reference regarding ataxia).

  • PubChem. Compound Summary for CID 52914940 (Related Structure).Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic bioisosteres. (Contextual reference for bioisostere logic, similar principles apply to CF3-cyclopropanes).

Sources

Protocol for the preparation of derivatives for SAR studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of Derivatives for SAR Studies

Abstract & Scope

This application note defines a rigorous protocol for the design, synthesis, and purification of analog libraries for Structure-Activity Relationship (SAR) profiling. Unlike ad-hoc synthesis, this protocol integrates the Design-Make-Test-Analyze (DMTA) cycle with industrial quality standards. It addresses the critical challenge of maintaining high throughput while ensuring data integrity through strict purity controls (>95%) and palladium scavenging.

Target Audience: Medicinal Chemists, Synthetic Chemists, and DMPK Scientists.

Phase 1: Strategic Design (The "Design" Module)

Before synthesis begins, the derivative set must be rationalized to maximize the information gained per compound synthesized. We utilize a dual-track strategy: Exploratory Scanning (broad diversity) and Focused Optimization (iterative refinement).

Operational Decision Making: The Topliss Scheme

For focused optimization of a "hit" compound, we employ a modified Topliss Operational Scheme. This non-mathematical decision tree guides the sequential selection of substituents to optimize potency based on lipophilicity (


) and electronic (

) effects.

Figure 1: Topliss Decision Tree for Aromatic Substitution Caption: Operational flow for optimizing phenyl ring substituents based on relative potency data.

ToplissTree Start Start: Unsubstituted Phenyl (H) Make4Cl Make 4-Cl Analog Start->Make4Cl MorePotent Is 4-Cl More Potent? Make4Cl->MorePotent Make34DiCl Make 3,4-Cl2 (Increase Lipophilicity/EWG) MorePotent->Make34DiCl Yes (L+, E-) Equipotent Is 4-Cl Equipotent? MorePotent->Equipotent No Make4Me Make 4-Me (Reduce EWG, Keep Lipophilicity) Equipotent->Make4Me Yes (Steric?) LessPotent Is 4-Cl Less Potent? Equipotent->LessPotent No Make4OMe Make 4-OMe (Electron Donating) LessPotent->Make4OMe Yes (E+ required)

Phase 2: Synthetic Protocols (The "Make" Module)

Speed and reliability are paramount. We utilize Modular Parallel Synthesis to generate libraries. The following protocol details a robust Suzuki-Miyaura Cross-Coupling workflow, the workhorse of modern SAR.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl derivatives from a core aryl halide scaffold.

Reagents & Materials:

  • Scaffold: Aryl Bromide/Chloride (1.0 equiv)

  • Diversity Set: Boronic Acids/Esters (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Selected for stability and steric tolerance.

  • Base: Cs₂CO₃ (3.0 equiv) - Superior to K₂CO₃ for sterically hindered substrates.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Charge a reaction block (e.g., Radleys or ChemSpeed) with the Aryl Halide (0.1 mmol) and specific Boronic Acid (0.15 mmol).

    • Add Pd(dppf)Cl₂·DCM (5 mol%) and Cs₂CO₃ (0.3 mmol).

    • CRITICAL: Evacuate and backfill with Nitrogen (3x) to remove oxygen, preventing homocoupling of boronic acids.

  • Reaction:

    • Add degassed Dioxane/Water (1.0 mL).

    • Heat at 90°C for 12 hours with vigorous stirring (1000 rpm).

    • Alternative: Microwave irradiation at 110°C for 30 minutes for rapid libraries.

  • Work-up & Scavenging (The "Trustworthiness" Step):

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (3 mL) and wash with Water (1 mL).

    • Separate organic layer.

    • Palladium Removal: Add SiliaMetS® Thiol or MP-TMT resin (50 mg) to the organic layer and shake for 4 hours.

    • Why? Residual Pd causes false positives in biological assays (assay interference).

  • Isolation:

    • Filter off scavenger resin.[1]

    • Concentrate via Genevac/SpeedVac.

Phase 3: Purification & QC (The "Test" Validation)

Data is only as good as the sample purity. A "dirty" compound in a biological assay yields useless noise.

Figure 2: The QC/QA Validation Loop Caption: Workflow ensuring only valid compounds reach the biological assay stage.

QCWorkflow Crude Crude Product PrepHPLC Prep-HPLC (C18, H2O/MeCN) Crude->PrepHPLC Analysis LC-MS & 1H-NMR PrepHPLC->Analysis Decision Purity > 95%? Analysis->Decision Register Register to Database (Submit for Bioassay) Decision->Register Yes Repurify Repurify / Resynthesize Decision->Repurify No Repurify->PrepHPLC

Quality Control Standards Table
ParameterAcceptance CriteriaMethodRationale
Purity > 95% (Area %)UPLC-MS (UV @ 254nm)Prevents off-target effects from impurities.
Identity [M+H]+ ± 0.5 DaMS (ESI+)Confirms successful synthesis.
Structure Consistent Integration1H-NMR (DMSO-d6)Verifies regiochemistry.
Residual Pd < 20 ppmICP-MSPrevents false positives in enzymatic assays.

Phase 4: Data Integration

Upon passing QC, compounds must be registered to maintain the integrity of the SAR dataset.

  • Registration: Assign a unique Corporate ID (e.g., CMPD-10234).

  • Batch Tracking: Differentiate between batches (CMPD-10234-01 vs -02) to track solid-form differences.

  • Data Upload: Associate the structure (SMILES) with the purity report in the ELN (Electronic Lab Notebook).

References

  • Topliss, J. G. (1972).[2] Utilization of Operational Schemes for Analog Synthesis in Drug Design.[2][3] Journal of Medicinal Chemistry, 15(10), 1006–1011. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation, and Handling Guide

Status: Active | Version: 2.4 | Last Updated: 2025-05-15 Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Executive Summary

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a high-value, fluorinated building block often used to modulate metabolic stability (blocking P450 oxidation sites) and pKa in drug candidates. However, its stability profile is dominated by two competing forces: the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the hygroscopic nature of the hydrochloride salt.

While the trifluoromethyl (


) group provides metabolic robustness, it significantly alters the electronic landscape of the ring, making the molecule susceptible to unique degradation pathways distinct from non-fluorinated cyclopropylamines. This guide details the mechanistic causes of failure and provides validated protocols for rescue and analysis.

Module 1: Degradation Mechanisms & Pathways

The "Moisture-Acidity" Cycle (Primary Failure Mode)

The hydrochloride salt is hygroscopic. Upon exposure to atmospheric moisture, the crystal lattice collapses (deliquescence). This creates a highly concentrated, acidic aqueous micro-environment.

  • Mechanism: The cyclopropane ring is electron-deficient due to the electron-withdrawing nature of both the ammonium (

    
    ) and trifluoromethyl (
    
    
    
    ) groups. While this makes the ring resistant to oxidative metabolism, it renders it susceptible to nucleophilic ring opening under acidic conditions.
  • Result: Water acts as a nucleophile, attacking the strained ring to form acyclic amino-alcohols.

Nucleophilic Ring Opening (Solvolysis)

In the presence of nucleophilic solvents (methanol, ethanol) often used in HPLC sample preparation or synthesis, the ring can open, leading to artifacts.

  • Pathway: Acid-catalyzed cleavage of the distal bond (C2-C3) or vicinal bond, driven by the relief of ring strain.

  • Product:

    
    -amino ethers (in alcohols) or 
    
    
    
    -amino alcohols (in water).
Thermal Instability

While the


 group stabilizes the radical intermediates preventing rapid auto-oxidation, thermal stress (>60°C) can induce dehydrofluorination or fragmentation, particularly if the salt is not anhydrous.
Visualization: Degradation Logic Tree

DegradationPathways Parent Parent Molecule (2-CF3-cyclopropan-1-amine HCl) Moisture Moisture Absorption (Hygroscopicity) Parent->Moisture >60% RH Solvolysis Solvolysis (MeOH/EtOH) Parent->Solvolysis Dissolution in MeOH AcidSoln Concentrated Acidic Micro-environment Moisture->AcidSoln Deliquescence RingOpen Nucleophilic Ring Opening AcidSoln->RingOpen H+ Catalysis AminoAlcohol Degradant A: Acyclic Amino-Alcohol RingOpen->AminoAlcohol + H2O AminoEther Degradant B: Amino-Ether Artifacts Solvolysis->AminoEther Ring Cleavage

Figure 1: Mechanistic pathway showing how physical instability (moisture) drives chemical degradation (ring opening).

Module 2: Troubleshooting & FAQs

Category A: Physical Appearance & Handling[1][2]

Q1: The white powder has turned into a yellow, sticky gum. Can I salvage it?

  • Diagnosis: The material has deliquesced (absorbed water) and likely undergone partial oxidation or hydrolysis. The yellow color typically indicates trace amine oxidation (N-oxides) or polymerization of ring-opened byproducts.

  • Solution:

    • Do not heat to dry (accelerates ring opening).

    • Rescue Protocol: Dissolve the gum in anhydrous Ethanol/Ether (1:1). Add anhydrous

      
       in dioxane (1 eq) to re-precipitate the salt. Filter under inert gas (
      
      
      
      /Ar).
    • Prevention: Store in a desiccator with

      
       or active silica gel.
      

Q2: I observe "clumping" during weighing. How do I handle this for precise stoichiometry?

  • Insight: Clumping is the first stage of deliquescence.

  • Protocol: Use a "weigh-by-difference" technique in a glove bag or dry box. Do not use paper weigh boats; use anti-static glass or PTFE vessels.

Category B: Analytical Anomalies (HPLC/LC-MS)

Q3: My LC-MS shows a mass peak at [M+18] and [M+32]. What are these?

  • Analysis:

    • [M+18]: This is the hydration product (Amino-alcohol) resulting from ring opening with water.

    • [M+32]: This is the methanol adduct (Amino-ether). You likely used Methanol as your diluent or mobile phase organic modifier.

  • Fix: Switch sample diluent to Acetonitrile (MeCN) . Avoid protic solvents (MeOH, EtOH) in sample prep for stability-indicating methods.

Q4: The retention time shifts between injections.

  • Cause: The

    
     group lowers the pKa of the amine (compared to cyclopropylamine, pKa ~9). It is sensitive to mobile phase pH changes.
    
  • Fix: Buffer the aqueous mobile phase effectively. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to ensure the amine remains fully protonated and interacts consistently with the C18 column.

Module 3: Analytical Methodologies

To accurately quantify degradation, specific "Stability-Indicating Methods" (SIM) are required. Standard generic gradients often fail to separate the ring-opened impurities from the parent.

Recommended HPLC Conditions
ParameterSpecificationRationale
Column C18 with Polar Embedded Group (e.g., Waters XBridge or Phenomenex Synergi)Improves peak shape for basic amines; prevents dewetting in high aqueous phases.
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol interactions and keeps amine protonated.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent prevents on-column solvolysis artifacts.
Gradient 5% B to 95% B over 15 minSlow gradient required to separate polar ring-opened degradants.
Sample Diluent 100% MeCN or 50:50 MeCN:WaterCRITICAL: Avoid Methanol to prevent artifact formation.
Detection UV @ 210 nm (or CAD/ELSD)Molecule has weak UV chromophore;

absorbs in low UV.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep DiluentCheck Is Diluent Protic? (MeOH/EtOH) Sample->DiluentCheck Artifact STOP: High Risk of Solvolysis Artifacts DiluentCheck->Artifact Yes SafePrep Use MeCN or Buffered H2O DiluentCheck->SafePrep No Inject Injection (HPLC/LC-MS) SafePrep->Inject Data Data Analysis: Check for [M+18] Peaks Inject->Data

Figure 2: Decision matrix for preventing analytical artifacts during sample preparation.

Module 4: Storage & Handling Protocols

Storage Conditions (ICH Q1A Aligned)
  • Long-Term: -20°C ± 5°C, Desiccated.

  • Container: Amber glass vial with PTFE-lined screw cap. Parafilm seal is insufficient; use heat-shrink tape or store vial inside a secondary jar with desiccant.

  • Inert Atmosphere: Argon backfill is recommended after every use.

Handling "Best Practices"
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Tools: Use stainless steel or PTFE spatulas. Avoid aluminum (potential reactivity with fluorinated salts in solution).

  • PPE: Standard lab coat and gloves. Note that fluorinated amines can have higher skin permeability than their non-fluorinated counterparts.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link

  • Campbell, J. M., et al. (2019).[2] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 108(9), 2895-2902. Link

  • Wipf, P., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews, 120(13). (Contextual mechanism for donor-acceptor cyclopropanes). Link

  • PubChem. (2025).[3] Compound Summary: 1-(Trifluoromethyl)cyclopropan-1-amine.[3] National Library of Medicine. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discussion on

    
     electronic effects). Link
    

Sources

Technical Support Center: Navigating the Challenges in Fluorinated Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of fluorinated amines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the complex chemical principles that make these molecules uniquely challenging to purify. Fluorinated amines are cornerstones in modern drug development and agrochemicals, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the very properties that make them valuable also complicate their isolation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Section 1: Fundamental Principles - Understanding the "Why"

Before troubleshooting, it's crucial to understand how fluorine's powerful electronic properties alter the behavior of the amine functional group.

FAQ: Why is my fluorinated amine so much less basic than its non-fluorinated analog?

Answer: The root cause is the powerful inductive effect of the fluorine atom(s). Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself.[3] When attached to a carbon framework near an amine, this effect propagates through the sigma bonds, withdrawing electron density from the nitrogen atom.

This reduction in electron density on the nitrogen has a profound consequence: the lone pair of electrons on the nitrogen is less available to accept a proton (act as a Brønsted-Lowry base).[4] Therefore, the amine's basicity (as measured by the pKa of its conjugate acid) is significantly reduced.[2][5] For example, the pKaH of piperidine is ~11, while the pKaH of morpholine (with an electronegative oxygen) drops to 8.36, illustrating the power of this effect.[4] The impact is even more pronounced with multiple fluorine atoms, as seen in trifluoromethyl-substituted amines.

FAQ: My standard acid wash (e.g., 1M HCl) isn't extracting my fluorinated amine into the aqueous layer. What's happening?

Answer: This directly relates to the reduced basicity discussed above. For an amine to be protonated and move into the aqueous layer as a salt, the pH of the aqueous solution must be significantly lower than the pKa of the amine's conjugate acid. Since fluorination drastically lowers this pKa, a standard 1M HCl wash (pH ~0) may not be acidic enough to fully protonate a weakly basic fluorinated amine. You may be left with a significant portion of your product remaining in the organic layer.

FAQ: My trifluoromethyl-amine seems to be degrading during an aqueous workup. Is this common?

Answer: Yes, certain classes of fluorinated amines, particularly those with a trifluoromethyl group directly attached to the nitrogen (trifluoromethylamines), can be highly sensitive to water.[1][6] The presence of the nitrogen lone pair can facilitate decomposition pathways, especially under aqueous or protic conditions.[7] If you observe unexpected impurities or low recovery after an aqueous workup, consider alternative, non-aqueous methods, such as direct filtration through a plug of silica or Celite to remove solid impurities, followed by direct concentration and chromatographic purification.[1]

Section 2: Troubleshooting Common Purification Techniques

This section provides direct answers and solutions to specific experimental problems.

A. Column Chromatography

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly and irreversibly with these acidic sites, leading to tailing (streaking) and sometimes complete retention on the column. While fluorination reduces basicity, most fluorinated amines are still basic enough to cause this issue.

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Add a small amount of a volatile base to your eluent system.

    • Triethylamine (Et₃N): Typically, 0.1% to 1% (v/v) is sufficient. It competes with your amine for the acidic sites on the silica.[8]

    • Ammonium Hydroxide (NH₄OH): A few drops in the bulk eluent can also be effective, particularly for more polar solvent systems.

  • Switch to a Different Stationary Phase:

    • Basic Alumina (Al₂O₃): Alumina is a basic stationary phase and is an excellent alternative to silica for purifying basic compounds.[8]

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water can be a highly effective method, avoiding the acid-base issues of silica.

Causality: While fluorination increases polarity, the addition of subsequent fluorine atoms may not change the overall polarity enough to allow for easy separation on standard silica gel, especially if the molecule is large.[9]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes a switch from a standard ethyl acetate/hexanes system to dichloromethane/methanol or ethers like MTBE or diethyl ether can alter the selectivity.

  • Consider Specialized Stationary Phases: For particularly difficult separations, high-performance liquid chromatography (HPLC) with a fluorinated stationary phase may be necessary.

    • Pentafluorophenyl (PFP) Columns: These phases can offer unique selectivity for halogenated compounds.[10]

    • Fluorous Columns: These columns are specifically designed to retain highly fluorinated compounds and can provide excellent separation from their non-fluorinated or less-fluorinated counterparts.[11]

  • Utilize Fluorinated Mobile Phase Additives: Adding a small amount of a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) to the mobile phase in reverse-phase HPLC can sometimes dramatically enhance the separation between fluorinated and non-fluorinated analytes.[10][12]

B. Crystallization and Salt Formation

Causality: "Oiling out" occurs when the formed salt is more soluble in the solvent than the starting freebase, or when the lattice energy of the crystal is not favorable enough to promote solid formation.[13] The introduction of fluorine can disrupt the typical packing arrangements that lead to a stable crystal lattice.[14][15]

Troubleshooting Steps:

  • Change the Acid: The choice of counter-ion is critical. Experiment with different acids to find one that forms a more stable, crystalline salt.[8]

    • Stronger Acids: Trifluoroacetic acid (TFA).

    • Dicarboxylic Acids: Oxalic acid, succinic acid, or tartaric acid can form salts with different crystal packing properties.

    • Sulfonic Acids: Methanesulfonic acid (MsOH) or p-toluenesulfonic acid (TsOH).

  • Vary the Solvent System: The solvent plays a key role in both dissolving the initial material and promoting precipitation of the salt.

    • Try less polar solvents like diethyl ether, MTBE, or heptane to precipitate the salt from a more polar solution (e.g., ethyl acetate, dichloromethane).

    • Slowly adding an anti-solvent (a solvent in which the salt is insoluble) to a solution of the amine can induce crystallization.

  • Control the Cooling Rate: Rapid cooling often leads to oils. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.[13]

Section 3: Key Experimental Protocols
Protocol 1: Optimized Flash Chromatography of a Fluorinated Amine on Silica Gel

This protocol details the purification of a moderately basic fluorinated amine prone to streaking.

  • Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., 20% ethyl acetate in hexanes). To this solvent mixture, add 0.5% (v/v) of triethylamine. For a 1 L preparation, add 5 mL of Et₃N.

  • Prepare the Column: Dry pack or wet slurry pack a silica gel column with the prepared, base-modified eluent. Ensure the column is well-settled.

  • Load the Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent and carefully pipette it onto the top of the column.

  • Elute the Column: Run the column using the base-modified eluent, collecting fractions and monitoring by TLC.

  • Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine (b.p. 89 °C) can often be removed by co-evaporation with a lower-boiling solvent like dichloromethane.

Protocol 2: Purification via Salt Formation and Recrystallization

This protocol is for purifying a fluorinated amine by isolating it as a crystalline salt.

  • Dissolution: Dissolve the crude fluorinated amine in a minimal amount of a suitable solvent in which the freebase is soluble (e.g., ethyl acetate, isopropanol, or THF).

  • Salt Formation: While stirring, slowly add a solution of the chosen acid (e.g., 2M HCl in diethyl ether, or a solution of oxalic acid in THF) dropwise. Continue addition until precipitation is complete or the solution becomes acidic (check with pH paper).

  • Crystallization:

    • If a precipitate forms immediately, stir the slurry at room temperature for 30-60 minutes to ensure complete formation.

    • If no precipitate forms, you may need to add an anti-solvent (e.g., hexanes, diethyl ether) dropwise until turbidity persists, then allow it to stand. Scratching the inside of the flask with a glass rod can help induce crystallization.

    • Allow the solution to cool slowly to maximize crystal formation.[13]

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent to remove soluble impurities.

  • Drying: Dry the purified salt crystals under high vacuum.

  • (Optional) Freebasing: If the free amine is required, the purified salt can be dissolved in water, the pH adjusted with a base (e.g., NaHCO₃, NaOH), and the free amine extracted with an organic solvent.

Section 4: Data Presentation & Visual Guides
Table 1: Influence of Fluorination on Amine Basicity
AmineStructurepKa of Conjugate Acid (pKaH)
AnilineC₆H₅NH₂4.6
4-Fluoroaniline4-F-C₆H₄NH₂4.1
4-(Trifluoromethyl)aniline4-CF₃-C₆H₄NH₂2.6
BenzylamineC₆H₅CH₂NH₂9.3
4-Fluorobenzylamine4-F-C₆H₄CH₂NH₂9.0

Note: pKa values are approximate and can vary with conditions. This table illustrates the general trend of decreasing basicity with increasing fluorination.

Visual Workflow 1: Purification Strategy Selection

This decision tree helps guide the initial choice of purification method.

G start Crude Fluorinated Amine q1 Thermally Stable & Volatile? start->q1 distill Fractional Distillation q1->distill  Yes q2 Sufficiently Basic for Acid Extraction? q1->q2 No extract Acid/Base Extraction q2->extract  Yes q3 Isolate as a Crystalline Solid? q2->q3 No crystallize Direct Crystallization or Salt Formation q3->crystallize  Yes chrom Column Chromatography q3->chrom No

Caption: Decision tree for selecting a primary purification strategy.

Visual Workflow 2: Troubleshooting Column Chromatography

This diagram outlines steps to resolve common chromatography issues.

G cluster_streaking Problem: Streaking / Tailing cluster_coelution Problem: Co-elution of Impurities issue Poor Separation or Peak Shape on Silica streaking Add Base to Eluent (0.1-1% Et3N or NH4OH) issue->streaking solvent Screen Different Solvent Systems issue->solvent alumina Switch to Basic Alumina Column rp Use Reverse Phase (C18) HPLC gradient Optimize Gradient Profile pfp_col Use PFP or Fluorous Column (HPLC)

Caption: Troubleshooting logic for common chromatography problems.

Section 5: Safety First

Handling fluorinated compounds and the reagents used to make them requires stringent safety protocols.

  • Fluorinating Reagents: Many fluorinating agents (e.g., DAST, Deoxo-Fluor™, Selectfluor™) are toxic, corrosive, and react violently with water.[16][17] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.[18]

  • Fluorine Gas: Elemental fluorine is extremely reactive and toxic.[19][20] Its use is restricted to specialized laboratories with appropriate equipment and safety measures.[21]

  • Product Handling: While the final fluorinated amines are generally less acutely hazardous than the reagents, they should still be handled with care. Always consult the Safety Data Sheet (SDS) for your specific compound. Assume all new compounds are potentially toxic.

References
  • Amanote Research. (n.d.). In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered.
  • Alfa Chemistry. (n.d.). Fluorinated Amines.
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
  • ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account.
  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications.
  • Chemistry Stack Exchange. (2025, June 4). Purifying Fluorinated Alcohol via flash Chromatography.
  • ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-(1-Aminoethyl)-4-fluorophenol.
  • PubMed Central. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy.
  • PubMed. (n.d.). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives.
  • ResearchGate. (n.d.). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.
  • Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
  • Air Products. (n.d.). Fluorine in Nitrogen.
  • Google Patents. (n.d.). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
  • ATSDR. (n.d.). Analytical Methods.
  • MDPI. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.
  • TBA. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization.
  • CAMEO Chemicals - NOAA. (n.d.). FLUORINE.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • TBA. (n.d.). Effects of additives on crystallization, polymorphic transformation, and solubility.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • ResearchGate. (n.d.). Fluorination of amine salts, accelerated by a putative ionpairing interaction.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Benchchem. (n.d.). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds.
  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine.
  • SciSpace. (n.d.). Purification of Fluorine by Distillation.
  • PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
  • TBA. (2025, August 5). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • OUCI. (n.d.). Analytical Chemistry of Fluorine and Fluorine-containing Compounds.
  • PMC. (2024, July 28). Recent Advances on Fluorine Chemistry.

Sources

Technical Support Guide: Optimization of Catalyst Loading for Trifluoromethylcyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading & Process Optimization for


-Cyclopropanation
Support Level:  Tier 3 (Advanced Application Science)
Date:  October 26, 2023

Introduction: The "Goldilocks" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because you are synthesizing trifluoromethyl-substituted cyclopropanes—a critical structural motif in modern drug discovery due to its ability to improve metabolic stability and bioavailability (bioisostere of the tert-butyl group).

In trifluoromethylcyclopropanation, catalyst loading is not a linear variable. Unlike simple hydrogenations where "more is faster," this reaction involves a high-energy electrophilic carbene intermediate (


).
  • Too Low: Reaction stalls due to catalyst death (poisoning/degradation).

  • Too High: Promotes rapid carbene dimerization (homocoupling) over cyclopropanation, lowering yield and wasting expensive precursor.

This guide provides a logic-driven workflow to determine the Minimum Effective Concentration (MEC) and troubleshoot reaction stalls.

Module 1: Determining Optimal Loading (The RPKA Workflow)

Do not rely on arbitrary screening (e.g., 1%, 2%, 5%). Instead, use Reaction Progress Kinetic Analysis (RPKA) to diagnose the catalyst's lifespan.

Diagnostic Experiment: The "Same Excess" Protocol

To distinguish between product inhibition (reaction slows because product builds up) and catalyst deactivation (catalyst dies), perform two experiments with the same "excess" concentration of substrates but different initial loadings.[1]

  • Standard Run: [Alkene] = 0.2 M, [Diazo] = 0.24 M, [Cat] = 1 mol%.

  • Product-Spiked Run: Same as above, but add 50% equivalent of the expected product at

    
    .
    

Interpretation:

  • If the curves overlay : The product does not inhibit the catalyst.[1]

  • If the spiked run is slower : The product is inhibiting the catalyst (you need higher loading or a different ligand).

  • If the reaction stops before full conversion in the Standard Run: Perform a "Spiking" Experiment (See Module 2).

Visualizing the Optimization Logic

OptimizationWorkflow Start Start Optimization (Target: Max Yield / Min Cat) Screen1 Initial Screen (2.0 mol%) Start->Screen1 CheckConv Check Conversion @ 24h Screen1->CheckConv FullConv >95% Conversion CheckConv->FullConv Yes Stall <90% Conversion (Stall) CheckConv->Stall No Reduce Halve Loading (1.0 mol%) FullConv->Reduce SpikeTest Perform 'Spiking' Test (Add fresh substrate) Stall->SpikeTest Reduce->CheckConv Alive Reaction Resumes SpikeTest->Alive Cat Active Dead No Reaction SpikeTest->Dead Cat Dead Kinetics Catalyst is Stable Rate is just slow Alive->Kinetics Poisoning Catalyst Death Dead->Poisoning Action1 Increase Temp or Concentration Kinetics->Action1 Action2 Check Reagent Purity (Amines/Sulfur?) Poisoning->Action2 Final Establish MEC (Minimum Effective Conc.) Action1->Final Action2->Final

Caption: Decision tree for optimizing catalyst loading based on kinetic behavior rather than random screening.

Module 2: Troubleshooting Reaction Stalls

Issue: The reaction reaches 60% conversion and stops. Adding more time does nothing. Diagnosis: The catalyst has likely succumbed to Carbene Dimerization or Poisoning .

The Mechanism of Failure

In


-cyclopropanation, the metal carbene intermediate (

) is highly electrophilic. If the alkene concentration is too low (or addition of diazo is too fast), the carbene reacts with another diazo molecule or another carbene, forming fumarates/maleates (dimers) and killing the active catalytic species.
Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield, High Dimer Diazo addition is too fast.Slow Addition: Use a syringe pump. Add the

-diazo precursor over 4–8 hours. Maintain high [Alkene]/[Catalyst] ratio.
Stall at X% Conversion Catalyst Poisoning.Purification: Trace amines or phosphines from precursor synthesis poison Fe/Ru porphyrins. Wash alkene with 1M HCl, then drying agent.
Low Diastereoselectivity (dr) Background Reaction.[2]Check Blank: Ensure no uncatalyzed thermal cyclopropanation is occurring (rare for

but possible at high T). Lower temperature.
Variable Yields

instability.
In-Situ Protocol: Do not store isolated trifluorodiazoethane. Generate it in situ (see Protocol below).
Visualizing the Competing Pathways

CatalyticCycle cluster_offcycle Catalyst Death Pathway Cat Active Catalyst (Fe/Ru Porphyrin) Carbene Metal-Carbene [M]=CH(CF3) Cat->Carbene + Diazo - N2 Diazo CF3-Diazo Precursor Product CF3-Cyclopropane (Desired) Carbene->Product + Alkene (Cycle Closes) Dimer Dimer/Oligomer (Dead End) Carbene->Dimer + Diazo/Carbene (High Conc. Error) Alkene Alkene (Substrate) Product->Cat

Caption: The critical competition between productive cyclopropanation and destructive dimerization. High instantaneous diazo concentration favors the red path.

Module 3: Standard Operating Protocol (SOP)

Method: Iron-Porphyrin Catalyzed Cyclopropanation using In Situ Generated Trifluorodiazoethane. Reference Standard: Adapted from Science 2018 (Fasan) and JACS 2011 (Carreira).

Safety Warning:


 is a toxic gas. All operations must be performed in a well-ventilated fume hood.
Step-by-Step Workflow
  • Catalyst Preparation (The "Loading" Step):

    • Target Loading: 0.5 – 1.0 mol% (Start here; do not exceed 2% unless necessary).

    • Weigh Iron(III) Tetraphenylporphyrin chloride (Fe(TPP)Cl) or specific chiral variant.

    • Dissolve in degassed solvent (DCM or Toluene). Note: Toluene often gives better dr.

  • The "Slow Release" System (Crucial for Optimization):

    • Instead of adding pre-made diazo, use a dual-chamber or biphasic system.

    • Organic Phase: Catalyst + Alkene (1.0 equiv).

    • Aqueous Phase: Trifluoroethylamine hydrochloride (1.2 – 1.5 equiv) + NaNO2 (1.5 equiv) in water at 0°C.

    • Acid Catalyst: Add catalytic

      
       or HCl to the aqueous phase to slowly generate 
      
      
      
      , which partitions into the organic layer to react.
  • Reaction Monitoring:

    • Stir vigorously (mass transfer limited).

    • Monitor by 19F NMR (Use

      
      -trifluorotoluene as internal standard).
      
    • Checkpoint: If the signal for the diazo compound accumulates in the organic layer, your catalyst is too slow or dead. Stop and check for poisons.

  • Quench & Workup:

    • Once gas evolution ceases and alkene is consumed, separate layers.

    • Wash organic layer with saturated

      
      .
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use lower catalyst loading (<0.1 mol%) for scale-up? A: Yes, but you must strictly control the Diazo Stationary Concentration . If you lower the catalyst, you must slow down the diazo generation/addition rate proportionally. If the diazo builds up, it will dimerize.

  • Rule of Thumb: Rate of Addition < Rate of Catalysis (

    
    ).
    

Q2: My diastereoselectivity (dr) drops when I increase the scale. Why? A: This is often a heat transfer issue. The reaction is exothermic. At larger scales, local "hot spots" can occur, allowing the uncatalyzed (background) reaction or less selective pathways to compete.

  • Solution: Improve cooling or lower the global temperature by 10°C.

Q3: Which catalyst metal is best for


 groups specifically? 
A: 
  • Iron (Fe-Porphyrins): Best for cost and sustainability. Excellent for styrenes.

  • Ruthenium (Ru-Pheox): Often higher enantioselectivity (ee) for difficult substrates but more expensive.

  • Cobalt (Co): Emerging for radical-type mechanisms if the standard carbene pathway fails.

References

  • Mechanism & Kinetics (RPKA)

    • Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis."[3] Angewandte Chemie International Edition. Link

  • Iron-Catalyzed Trifluoromethylcyclopropanation

    • Morandi, B., & Carreira, E. M. (2011). "Iron-Catalyzed Cyclopropanation with Trifluoroethylamine Hydrochloride and Olefins in Aqueous Media: In Situ Generation of Trifluoromethyl Diazomethane." Angewandte Chemie International Edition. Link

  • Biocatalytic/Porphyrin Approaches

    • Tinoco, A., et al. (2019). "Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene." J. Am. Chem. Soc.Link[4]

  • Ruthenium Catalysis

    • Kotozaki, M., et al. (2017).[5][6] "Highly Enantioselective Synthesis of Trifluoromethyl Cyclopropanes by Using Ru(II)-Pheox Catalysts." Chem. Commun.[5]Link

Sources

Managing exothermic reactions in large-scale synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Precision Process Safety for Large-Scale Synthesis

Status: Online Operator: Senior Application Scientist (Process Safety Division) Ticket ID: EX-SCALE-001 Subject: Managing Exothermic Reactions in Large-Scale Synthesis

Introduction: The Scale-Up Trap

Welcome to the ProSafe Support Center. You are likely here because a reaction that behaved perfectly in a 100mL EasyMax™ or round-bottom flask is showing signs of instability—or you are proactively trying to prevent a thermal runaway in a 2000L reactor.

The Core Problem: In the lab, heat loss is efficient due to a high surface-area-to-volume ratio. At production scale, your reactor is essentially an adiabatic system; it retains almost all generated heat. If you rely on "lab observation" rather than thermodynamic quantification , you are driving blind.

Below are the troubleshooting modules designed to transition your chemistry from "Observed Safety" to "Inherent Safety."

Module 1: Thermal Accumulation (The "Hidden" Heat)

User Question: "I stopped dosing the reagent 15 minutes ago, but the reactor temperature is still rising rapidly. Why is this happening?"

Diagnosis: Reactant Accumulation

You are experiencing a loss of thermal control due to accumulation . This occurs when your Dosing Rate (


) exceeds the Reaction Rate (

).

In the lab, you might dose a reagent quickly, and the efficient cooling manages the heat.[1] At scale, if the reaction is slow (kinetically limited) but you dose fast, unreacted material builds up like a coiled spring. Once the reaction "catches up," it releases all that stored energy at once—often exceeding the cooling capacity of the plant.

The Solution: The Damköhler Number ( )

You must shift from an Accumulation-Controlled regime to a Target-Controlled regime.

Protocol:

  • Measure Heat Release: Use Reaction Calorimetry (RC1 or equivalent) to measure

    
     (Heat of Reaction).
    
  • Calculate Accumulation (

    
    ): 
    
    
    
    
  • Target: Maintain

    
     at any point during dosing.
    
Visualizing the Hazard

The following diagram illustrates the danger zone where dosing outpaces consumption.

AccumulationLogic Start Start Dosing CheckRate Compare Rates: Dosing (Rd) vs Reaction (Rr) Start->CheckRate Safe Rd ≈ Rr (Target Controlled) CheckRate->Safe Balanced Danger Rd >> Rr (Accumulation) CheckRate->Danger Too Fast Safe->Start Continue Runaway Thermal Runaway Risk (Heat Release > Cooling) Danger->Runaway Cooling Failure

Figure 1: Logic flow distinguishing between safe Target Controlled dosing and dangerous Accumulation Controlled dosing.

Module 2: Criticality Assessment (Stoessel Framework)

User Question: "My reaction reaches 120°C if cooling fails. Is this acceptable?"

Diagnosis: Determining Criticality Class

You cannot answer this with a "Yes" or "No" without defining your safety barriers. We use the Stoessel Criticality Index , the industry standard for thermal safety.

Key Parameters to Measure:

  • 
     (Process Temp):  Your operating temperature.
    
  • 
     (Max Technical Temp):  Boiling point of solvent or trigger temp of safety valve.
    
  • 
     (Max Temp of Synthesis Reaction):  The temperature reached if cooling fails and all accumulated material reacts adiabatically.
    
    • Calculation:

      
      [2]
      
  • 
    :  The temperature at which the Time to Maximum Rate (TMR) is 24 hours (onset of decomposition).
    
Troubleshooting Table: What Class are You?
ClassScenarioRisk LevelAction Required
1

Safe Standard process control.
2

Manageable Rely on solvent boiling to temper the reaction (Reflux cooling).
3

(but

)
Critical DANGER. If solvent boils off, you hit decomposition. Emergency cooling required.
4

and

High Risk Process redesign required. Never run this at scale.
5

Explosive Immediate stop. Reaction triggers decomposition instantly.

Guidance: If you are in Class 3, 4, or 5 , you must reduce the dosing rate or dilute the reaction to lower the


 (Adiabatic Temperature Rise).

Module 3: Heat Transfer Limitations

User Question: "I scaled up from 1L to 500L. I kept the same jacket temperature (-10°C), but the internal temperature is deviating. Why?"

Diagnosis: The Surface Area Trap

Heat removal capacity (


) is defined by:


As you scale up, Volume (


) increases by a cube factor (

), but Surface Area (

) only increases by a square factor (

). Therefore, your specific heat transfer area (

) drops drastically.

Data Comparison: The Scale-Up Penalty

Reactor ScaleVolume (L)Heat Transfer Area (

)
Ratio (

)
Cooling Capacity Relative to Lab
Lab Flask10.0550 100% (Baseline)
Pilot Reactor500.8517 ~34%
Production20006.503.2 ~6%
Visualization: The Heat Transfer Cliff

HeatTransfer Lab Lab Scale (1L) High A/V Ratio Fast Cooling Pilot Pilot Scale (50L) Moderate A/V Ratio Reduced Cooling Lab->Pilot Scale Up x50 Plant Plant Scale (2000L) Low A/V Ratio Heat Accumulation Risk Pilot->Plant Scale Up x40

Figure 2: The degradation of specific heat transfer area (


) as reactor volume increases.

Module 4: Emergency Protocols (Quenching & Venting)

User Question: "The stirrer failed during the addition of a Grignard reagent. The temperature is rising.[3][4][5] What is the protocol?"

Immediate Action: The Hierarchy of Defense

Do not wait for the high-temperature alarm. If agitation stops in a dosing-controlled exothermic reaction, you have created a localized "hot spot" and accumulation zone.

  • STOP DOSING IMMEDIATELY. (Interlocks should handle this, but verify manually).

  • Do NOT restart stirring immediately if the pause has been long (>5 mins). Restarting stirring can mix the accumulated pool of reagent suddenly, triggering an instantaneous runaway (thermal shock).

  • Activate Emergency Quench:

    • Bottom Dump: Dump reaction into a pre-cooled quench tank containing a neutralizing agent (e.g., water/acid).

    • Top Kill: Inject a chemical inhibitor (e.g., radical scavenger) or inert diluent to drop the temperature.

Decision Logic: Quench vs. Vent

EmergencyResponse Event Cooling/Agitation Failure StopFeed STOP FEED Event->StopFeed CheckTemp Is Temp > MTSR? StopFeed->CheckTemp Quench Emergency Quench (Dump/Dilute) CheckTemp->Quench No (Control Possible) Vent Emergency Relief (Burst Disk/Vent) CheckTemp->Vent Yes (Runaway Imminent)

Figure 3: Decision tree for emergency response during cooling or agitation failure.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Health and Safety Executive (HSE). (2000). Designing and Operating Safe Chemical Reaction Processes (HSG143). HSE Books.

  • Etchells, J. & Wilday, J. (1998). Workbook for Chemical Reactor Relief System Sizing (HSE Contract Research Report 136/1998).

  • Gygax, R. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science, 43(8), 1759-1771.

Sources

Validation & Comparative

Guide to Validating Ligand Binding Modes via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Structure-Based Drug Design (SBDD), a high-affinity


 is not proof of a specific binding mode. Computational docking models are hypotheses, not facts. While X-ray crystallography remains the "gold standard" for structural confirmation, it is low-throughput, expensive, and captures a static snapshot that may not reflect solution-state dynamics.

Site-Directed Mutagenesis (SDM) offers a functional, high-throughput alternative. By systematically perturbing the protein target and measuring the thermodynamic impact on ligand binding, researchers can "fingerprint" the binding pocket. This guide details how to validate the binding mode of drug derivatives —specifically, how to confirm that a chemical modification (e.g., a methyl group addition) engages the specific residue predicted by modeling.

Part 1: The Landscape of Binding Validation

Why choose mutagenesis over structural biology? The decision rests on the balance between structural resolution and functional throughput .

Comparative Analysis: Mutagenesis vs. Alternatives[1]
FeatureSite-Directed Mutagenesis (SDM) X-Ray Crystallography Cryo-EM Molecular Docking
Primary Output Functional Energetics (

)
Atomic Coordinates (

)
Atomic Coordinates (

)
Predicted Pose (Score)
Throughput High (96-well format feasible)Low (Crystal screening is bottleneck)Low to MediumVery High
Physiological Relevance High (Solution state, dynamic)Medium (Crystal packing artifacts)High (Vitrificated state)Low (Rigid receptor bias)
Cost Low (<$20/mutant)High (Beamline time, protein qty)Very HighNegligible
Limit of Detection Can detect weak interactions (

)
Requires stable complex formationSize limits (<100 kDa difficult)N/A (Virtual)

Key Insight: Mutagenesis is the only method that directly correlates structure to binding energy. A crystal structure shows where atoms are, but mutagenesis tells you how much they matter.

Part 2: Strategic Design – The Thermodynamic Cycle

To validate a derivative, we employ the Double Mutant Cycle . This is not merely checking if a mutation kills binding; it is checking for non-additivity .

The Logic of Derivative Validation
  • Scenario: You have a Lead Compound (L1 ) and a Derivative (L2 ) with an added functional group (e.g., a hydroxyl).

  • Hypothesis: The hydroxyl of L2 forms a hydrogen bond with Residue-Y on the protein.

  • The Test:

    • Measure binding of L1 and L2 to Wild Type (WT).

    • Mutate Residue-Y to Alanine (Mut).

    • Measure binding of L1 and L2 to Mutant (Mut).

If the hypothesis is correct, the affinity gain provided by the hydroxyl group in the WT should disappear in the Mutant.

Visualization: The Validation Logic

ValidationLogic Hypothesis Hypothesis: Derivative Group X binds Residue Y Exp_WT Experiment A: Measure KD of Ligand & Derivative against Wild Type (WT) Hypothesis->Exp_WT Exp_Mut Experiment B: Measure KD of Ligand & Derivative against Mutant (Y->A) Hypothesis->Exp_Mut Calc Calculate Coupling Energy (ΔΔG_int) ΔΔG_int = (ΔG_Deriv_Mut - ΔG_Lig_Mut) - (ΔG_Deriv_WT - ΔG_Lig_WT) Exp_WT->Calc Exp_Mut->Calc Result_Zero ΔΔG_int ≈ 0 (Additive) Calc->Result_Zero No Interaction Result_NonZero ΔΔG_int >> 0 (Non-Additive) Calc->Result_NonZero Interaction Exists Concl_False Validation FAILED The group does NOT interact with this residue. Result_Zero->Concl_False Concl_True Validation SUCCESS Direct interaction confirmed. Result_NonZero->Concl_True

Caption: Logical flow for validating specific chemical interactions using thermodynamic double mutant cycles.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses a QuikChange-style PCR method followed by DpnI digestion. This is a self-validating system because DpnI only digests methylated DNA (the parental template), ensuring that colonies surviving transformation must contain the newly synthesized, mutated plasmid.

Reagents & Setup
  • Template: High-copy plasmid containing your target gene (methylated from E. coli host).

  • Enzyme: High-fidelity DNA Polymerase (e.g., Phusion or Q5).

  • Digestion: DpnI restriction enzyme (targets

    
    ).
    
  • Primers: Overlapping primers containing the mutation (Tm

    
     78°C).
    
Step-by-Step Workflow
1. Primer Design (The Critical Causality)

Do not simply swap to Alanine. Consider the structural role:

  • Standard: Mutate to Alanine (removes side chain beyond

    
    -carbon).[1][2]
    
  • If Glycine: Mutate to Alanine (adds steric bulk, tests for flexibility).

  • If Proline: Avoid mutating unless testing backbone conformation (Proline dictates secondary structure).

  • Self-Check: Ensure the mutation does not destabilize the global fold. (See References 1, 5).

2. Mutagenesis PCR

Run the following cycle. The long extension time is crucial for whole-plasmid amplification.

StepTempTimeNotes
Initial Denaturation98°C30 sec
Cycling (18x)
Denaturation98°C10 sec
Annealing55-65°C30 secTm dependent
Extension72°C30-60 sec/kbCritical: 1 min per kb of plasmid length
Final Extension72°C5 min
3. Template Elimination (The Validation Step)
  • Add 1 µL DpnI directly to the PCR reaction.

  • Incubate at 37°C for 1 hour .

  • Mechanism:[2][3] DpnI chops up the parental (methylated) plasmid. The PCR product (unmethylated) remains intact. Without this, you will clone Wild Type DNA.

4. Transformation & Expression

Transform into competent cells (e.g., DH5


 for storage, BL21 for expression). Express protein and purify alongside the Wild Type control.
5. Binding Assay (SPR or Radioligand)

Perform saturation binding isotherms.

  • Control: Run Circular Dichroism (CD) or Thermal Shift (DSF) on the mutant to prove it is folded. If the mutant is unfolded, binding loss is an artifact, not a validation.

Part 4: Data Analysis & Interpretation

To validate the derivative, we convert


 or 

values into Free Energy (

).
The Equations
  • Calculate Binding Energy:

    
    
    (Where 
    
    
    
    is the gas constant and
    
    
    is temperature in Kelvin)
  • Calculate Shift (

    
    ): 
    
    
    
    
Interpretation Table
Observation

(kcal/mol)
Interpretation
No Shift < 0.5Residue is not involved in binding.
Moderate Shift 0.5 – 1.5Residue contributes to binding (peripheral contact).
Significant Shift > 2.0Hotspot Residue. Critical for binding.
Gain of Affinity NegativeMutation removed a steric clash or improved packing.
Validation of Derivatives (Coupling Energy)

To prove the derivative's specific group binds the mutated residue, calculate the Coupling Energy (


) :


  • If

    
    :  The chemical modification and the protein residue act independently. (Validation Failed) 
    
  • If

    
    :  The mutation disproportionately affects the derivative compared to the parent. (Validation Confirmed: The group contacts this residue). 
    

Part 5: Visualizing the Workflow

Workflow Target Target Identification (Crystal Structure/Model) Design In Silico Design Select Hotspot Residues Target->Design PCR Mutagenesis PCR (QuikChange) Design->PCR DpnI DpnI Digestion (Remove WT Template) PCR->DpnI Express Protein Expression & Purification DpnI->Express QC QC: Thermal Shift/CD (Verify Folding) Express->QC QC->Design If Unfolded Assay Binding Assay (SPR/Fluorescence) QC->Assay If Folded

Caption: End-to-end workflow for generating and validating mutant proteins for binding studies.

References

  • Fersht, A. R., et al. (1984).[4] "Hydrogen bonding and biological specificity analysed by protein engineering." Nature.

  • Wells, J. A. (1991). "Systematic mutational analysis of protein-protein interfaces." Methods in Enzymology.

  • Morrison, K. L., & Weiss, G. A. (2001). "Combinatorial alanine-scanning." Current Opinion in Chemical Biology.

  • DeLano, W. L. (2002). "Unraveling hot spots in binding interfaces: progress and challenges." Current Opinion in Structural Biology.

  • Thorn, K. S., & Bogan, A. A. (2001). "ASEdb: a database of alanine scanning energetics." Bioinformatics.

  • Agam, G., et al. (2020). "Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation." Chemical Reviews.

  • Pooch, F., et al. (2023). "Double Mutant Cycles as a Tool to Address Folding, Binding, and Allostery."[5] International Journal of Molecular Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.